molecular formula C9H8N2OS B1274217 2-Amino-5-phenyl-1,3-thiazol-4-ol CAS No. 98879-58-4

2-Amino-5-phenyl-1,3-thiazol-4-ol

Cat. No.: B1274217
CAS No.: 98879-58-4
M. Wt: 192.24 g/mol
InChI Key: NLOMNHLWRPCJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenyl-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMNHLWRPCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388797
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98879-58-4
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific experimental data for 2-Amino-5-phenyl-1,3-thiazol-4-ol is notably scarce. This guide has been compiled using information on structurally related compounds, established chemical principles, and predictive data. The experimental protocols and expected characterization data are representative and may require optimization for the specific synthesis and analysis of the title compound.

Core Physicochemical Properties

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Its core structure features a thiazole ring substituted with an amino group at the 2-position, a phenyl group at the 5-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at the 4-position makes it susceptible to keto-enol tautomerism.

A summary of its basic physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₈N₂OSCalculated
Molecular Weight 192.24 g/mol Calculated
Predicted pKa 3.34 ± 0.20Predicted
Appearance White to yellow crystalline solidTypical for this class of compounds
Melting Point 240-242 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneral observation for similar compounds

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea. For the synthesis of this compound, the likely precursors are ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea.

General Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow Reactants α-Haloketone + Thiourea Solvent Solvent Addition (e.g., Ethanol) Reactants->Solvent Dissolve Reaction Reaction Mixture Solvent->Reaction Heating Heating/ Reflux Reaction->Heating Initiate reaction Cooling Cooling to Room Temperature Heating->Cooling Precipitation Precipitation/ Crystallization Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Purified 2-Aminothiazole Derivative Drying->Product Tautomerism cluster_enol Enol Form cluster_keto Keto Form Enol This compound (Aromatic) Keto 2-Imino-5-phenyl-1,3-thiazolidin-4-one (Non-aromatic) Enol->Keto Equilibrium Biological_Activities cluster_activities Biological Activities 2-Aminothiazole Core 2-Aminothiazole Core Antimicrobial Antimicrobial 2-Aminothiazole Core->Antimicrobial Anticancer Anticancer 2-Aminothiazole Core->Anticancer Anti-inflammatory Anti-inflammatory 2-Aminothiazole Core->Anti-inflammatory Antiviral Antiviral 2-Aminothiazole Core->Antiviral Antioxidant Antioxidant 2-Aminothiazole Core->Antioxidant Kinase Inhibitory Kinase Inhibitory 2-Aminothiazole Core->Kinase Inhibitory

References

An In-depth Technical Guide on 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound: Chemical Identity and Structure

2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound featuring a central thiazole ring. The structure is characterized by an amino group at position 2, a phenyl group at position 5, and a hydroxyl group at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
CAS Number98879-58-4
Molecular FormulaC₉H₈N₂OS
Molecular Weight192.24 g/mol

Tautomerism: The Keto-Enol Equilibrium

It is important for researchers to consider the potential for tautomerism in this compound. The hydroxyl (-ol) form can exist in equilibrium with its keto tautomer, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature, which in turn can affect the compound's reactivity and biological activity.

Tautomerism Enol This compound (Enol form) Keto 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one (Keto form) Enol->Keto Equilibrium

Caption: Keto-enol tautomerism of the 2-amino-5-phenyl-1,3-thiazol-4-one/ol system.

Synthesis of the 2-Aminothiazole Scaffold

General Experimental Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis Start Start Materials: α-haloketone and Thiourea derivative Reaction Reaction: Condensation in a suitable solvent (e.g., ethanol) Start->Reaction Purification Purification: Recrystallization or Chromatography Reaction->Purification Characterization Characterization: NMR, IR, Mass Spectrometry Purification->Characterization End Final Product: 2-Aminothiazole derivative Characterization->End

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

A plausible, though not experimentally verified, synthetic route to this compound could involve the reaction of an α-halo-α-phenyl-ester with thiourea.

Biological and Pharmacological Context of 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] This suggests that this compound could be a candidate for biological screening.

Established Activities of the 2-Aminothiazole Class:

  • Anticancer: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as Bcr-Abl.[2]

  • Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[3][4]

  • Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.

  • Antiviral: Some 2-aminothiazole-containing molecules exhibit antiviral activity.[5]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a molecule like this compound could potentially interact with cellular signaling pathways implicated in cancer or inflammation. For instance, it might act as an inhibitor of a protein kinase involved in cell proliferation.

Hypothetical_Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Apoptosis Apoptosis Kinase2->Apoptosis Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor 2-Amino-5-phenyl- 1,3-thiazol-4-ol Inhibitor->Kinase2

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a 2-aminothiazole derivative.

Data Presentation: A Framework for Future Research

Due to the absence of specific quantitative data for this compound, the following tables are presented as templates for organizing data from future experimental evaluations of this compound or its derivatives.

Table 1: Template for In Vitro Anticancer Activity Data

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of Action
APTO-01K562 (Leukemia)
APTO-01MCF-7 (Breast Cancer)
APTO-01HT-29 (Colon Cancer)

Table 2: Template for Antimicrobial Activity Data

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMFC (µg/mL)
APTO-01S. aureusC. albicans
APTO-01E. coliA. niger

Experimental Protocols: A General Approach

The following are generalized protocols that could be adapted for the study of this compound, based on methodologies reported for similar compounds.

General Protocol for In Vitro Antiproliferative Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., K562, MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Bacterial/Fungal Culture: Grow the microbial strains in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound is a chemically defined entity, its biological properties and potential applications remain largely unexplored in the scientific literature. The rich pharmacology of the broader 2-aminothiazole class provides a strong rationale for its further investigation. Future research should focus on developing a reliable synthetic protocol, followed by a comprehensive biological evaluation to determine its potential as a therapeutic agent. Elucidating its structure-activity relationship in comparison to other aminophenylthiazole isomers would be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide to 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic organic compound with the chemical formula C₉H₈N₂OS. As a derivative of the thiazole ring, a core structure in many pharmacologically active compounds, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on its chemical identity, properties, and a discussion on the current landscape of its research.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for research and development. This section details the IUPAC name and known synonyms for this compound.

IUPAC Name

The systematically generated IUPAC name for this compound is This compound .[1][2][3][4]

Synonyms

Several synonyms are used in chemical literature and databases to refer to this compound. These include:

  • 2-Amino-4-hydroxy-5-phenyl-1,3-thiazole[3]

  • 4-Hydroxy-5-phenyl-1,3-thiazol-2-amine[3]

  • 2-amino-5-phenylthiazol-4-ol

It is crucial for researchers to be aware of these different naming conventions to ensure a comprehensive literature search.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible scientific literature. The available data is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂OS[1][5]
Molecular Weight 192.24 g/mol [1][5]
CAS Number 98879-58-4[1][2][3][4][5]
Melting Point 240-242 °C[3]

Synthesis and Experimental Protocols

The synthesis of the structurally related isomer, 2-Amino-5-phenyl-1,3,4-thiadiazole, is widely reported and should not be confused with the synthesis of the title compound.

Biological Activity and Potential Applications

There is a notable absence of published research on the biological activity and potential applications of this compound. The thiazole moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, it is plausible that this compound could be a candidate for biological screening. However, without experimental data, any discussion of its potential applications remains speculative.

Logical Relationship Diagram: Information Availability

The following diagram illustrates the current state of available information for this compound, highlighting the disparity between basic identification and in-depth experimental data.

Compound This compound ID IUPAC Name Synonyms CAS Number Compound->ID Identified Data Quantitative Data (Limited) Compound->Data Partially Characterized Protocols Experimental Protocols (Unavailable) Compound->Protocols Undocumented Activity Biological Activity (Unavailable) Compound->Activity Unexplored

Caption: Information availability for this compound.

Conclusion and Future Directions

This compound is a chemically defined entity with a known structure and a few basic identifiers. However, there is a significant gap in the scientific literature regarding its synthesis, comprehensive characterization, and biological evaluation. This presents an opportunity for researchers in the fields of synthetic and medicinal chemistry. Future work should focus on:

  • Developing and publishing a reliable and scalable synthetic route to this compound.

  • Conducting a thorough characterization of the compound, including spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of key physicochemical properties such as solubility and pKa.

  • Screening the compound for a wide range of biological activities to explore its potential as a lead molecule in drug discovery programs.

The elucidation of this currently under-explored chemical space could lead to the discovery of novel therapeutic agents.

References

Navigating the Synthesis and Bioactivity of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98879-58-4

This technical guide provides an in-depth overview of the chemical compound 2-Amino-5-phenyl-1,3-thiazol-4-ol, intended for researchers, scientists, and professionals in drug development. Due to the limited specific data available for this exact compound, this guide also draws upon information from the closely related and extensively studied analogue, 2-Amino-5-phenyl-1,3,4-thiadiazole, to provide a broader context for its potential synthesis, characterization, and biological significance.

Physicochemical Properties and Characterization

While specific experimental data for this compound is sparse in publicly available literature, the properties of the related compound, 2-Amino-5-phenyl-1,3,4-thiadiazole, offer valuable comparative insights.

PropertyValue (for 2-Amino-5-phenyl-1,3,4-thiadiazole)
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
Melting Point 223-227 °C
Appearance Solid

Data for 2-Amino-5-phenyl-1,3,4-thiadiazole. Specific data for this compound may vary.

Synthesis Protocols

The synthesis of 2-aminothiazole derivatives often follows established chemical pathways. While a specific protocol for this compound is not readily found, a general and widely adopted method for the synthesis of the related 2-Amino-5-phenyl-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

Principle: This method involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid. The use of a dehydrating agent, such as concentrated sulfuric acid, facilitates the ring closure to form the thiadiazole ring.

Experimental Protocol:

  • A mixture of thiosemicarbazide (0.1 mol) and a substituted benzoic acid (0.1 mol) is prepared in ethanol (50 ml).

  • Concentrated sulfuric acid (5 ml) is carefully added to the mixture as a catalyst and dehydrating agent.

  • The reaction mixture is refluxed for a period of 2 hours.

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The resulting solid precipitate is collected by filtration, washed with cold water to remove impurities, and then recrystallized from ethanol to yield the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.[1]

SynthesisWorkflow reagents Thiosemicarbazide + Aryl Carboxylic Acid mixing Mixing in Ethanol reagents->mixing acid Add conc. H₂SO₄ mixing->acid reflux Reflux (2h) acid->reflux precipitation Pour on Ice reflux->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Purified 2-Amino-5-aryl- 1,3,4-thiadiazole recrystallization->product

General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Biological Activity and Pharmacological Potential

The 2-aminothiazole and 2-amino-1,3,4-thiadiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[2][3] Derivatives have shown potential as antimicrobial, anti-inflammatory, and even central nervous system active agents.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 2-amino-1,3,4-thiadiazole derivatives.[1][4][5]

Experimental Protocol for Antimicrobial Screening (Cup Plate Method):

  • Bacterial or fungal cultures are uniformly spread on the surface of an appropriate agar medium in petri dishes.

  • Wells or "cups" are created in the agar using a sterile borer.

  • The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to these wells at a specific concentration (e.g., 100 µg/ml).

  • Standard antibiotics (e.g., Gentamycin for bacteria, Griseofulvin for fungi) and the solvent alone (as a control) are also added to separate wells.

  • The plates are incubated under appropriate conditions for the respective microorganisms.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[1]

Pharmacological Effects

Studies on 2-Amino-5-phenyl-1,3,4-thiadiazole have indicated its activity as a muscle relaxant.[6] These effects are believed to be centrally mediated, involving the depression of polysynaptic transmission in the spinal cord.[6] The compound has also been shown to prolong the hypnotic effects of barbiturates in animal models.[6]

Signaling Pathways: A Contextual Perspective

Direct evidence for the signaling pathways modulated by this compound is not available. However, the broad biological activities of related heterocyclic compounds often involve interactions with key cellular signaling cascades. For instance, many antimicrobial agents function by disrupting cell wall synthesis, protein synthesis, or nucleic acid replication. Anti-inflammatory compounds frequently target pathways involving cyclooxygenase (COX) enzymes or cytokine signaling.

Given the structural motifs, it is plausible that derivatives of this compound could be investigated for their effects on pathways such as:

  • NF-κB Signaling Pathway: A crucial regulator of inflammatory responses.

  • MAPK Signaling Pathway: Involved in cellular stress responses and proliferation.

  • Bacterial Enzyme Inhibition: Such as DNA gyrase or dihydrofolate reductase.

BiologicalScreening cluster_antimicrobial Antimicrobial Evaluation cluster_pharmacological Pharmacological Evaluation compound Synthesized Compound antimicrobial Antimicrobial Screening compound->antimicrobial pharmacological Pharmacological Assays compound->pharmacological cytotoxicity Cytotoxicity Testing compound->cytotoxicity antibacterial Antibacterial (e.g., E. coli, S. aureus) antimicrobial->antibacterial antifungal Antifungal (e.g., C. albicans) antimicrobial->antifungal anti_inflammatory Anti-inflammatory Models pharmacological->anti_inflammatory cns CNS Activity (e.g., Muscle Relaxant) pharmacological->cns

Logical workflow for the biological evaluation of novel heterocyclic compounds.

Conclusion

This compound represents a chemical entity with potential for further scientific exploration, particularly within the realm of medicinal chemistry. While direct experimental data is currently limited, the extensive research on the structurally similar 2-amino-1,3,4-thiadiazole class of compounds provides a strong foundation for future investigations into its synthesis, characterization, and biological activities. The protocols and data presented in this guide, drawn from these related compounds, offer a valuable starting point for researchers aiming to elucidate the properties and potential applications of this specific thiazole derivative. Further research is warranted to isolate and characterize this compound and to determine its unique biological profile.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-phenyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Comprehensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for "2-Amino-5-phenyl-1,3-thiazol-4-ol" (CAS 98879-58-4) did not yield specific published results. This suggests a scarcity of publicly available characterization data for this particular molecule.[1] This technical guide will therefore focus on the closely related and well-characterized compound, 2-Amino-5-phenyl-1,3,4-thiadiazole (CAS 2002-03-1), to provide a representative example of the expected spectroscopic features and analytical workflow for this class of compounds. The key structural difference is the nature of the five-membered heterocyclic ring.

Introduction

2-Amino-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and the analysis of its derivatives in various research and development settings. This guide provides a summary of its key spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-5-phenyl-1,3,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
7.80 - 7.95Multiplet2HAromatic (ortho-protons)
7.40 - 7.55Multiplet3HAromatic (meta- and para-protons)
7.25Broad Singlet2H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole

Chemical Shift (δ) (ppm)Assignment
~168C2 (Thiadiazole)
~155C5 (Thiadiazole)
~131C (Aromatic - ipso)
~129CH (Aromatic)
~128CH (Aromatic)
~126CH (Aromatic)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretch (NH₂)
3060MediumC-H stretch (Aromatic)
1620StrongC=N stretch (Thiadiazole ring)
1550StrongN-H bend (NH₂)
1480, 1450MediumC=C stretch (Aromatic ring)
~700StrongC-S stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectral Data of 2-Amino-5-phenyl-1,3,4-thiadiazole

m/zRelative Intensity (%)Assignment
177100[M]⁺ (Molecular Ion)
135~40[M - N₂H₂]⁺
104~80[C₆H₅CN]⁺
77~30[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-Amino-5-phenyl-1,3,4-thiadiazole.

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like concentrated sulfuric acid.

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) is carefully added to concentrated sulfuric acid (5 mL) in a round-bottom flask.

  • The mixture is refluxed for approximately 2 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield pure 2-Amino-5-phenyl-1,3,4-thiadiazole.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

  • Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is a common method for fragmentation and analysis.

Diagrams and Workflows

The following diagrams illustrate the structure, a generalized synthetic workflow, and the analytical workflow for 2-Amino-5-phenyl-1,3,4-thiadiazole.

Synthesis_Workflow reagents Thiosemicarbazide + Benzoic Acid + H₂SO₄ reflux Reflux (2 hours) reagents->reflux workup Ice Water Quench & Filtration reflux->workup purification Recrystallization (Ethanol) workup->purification product 2-Amino-5-phenyl- 1,3,4-thiadiazole purification->product

Caption: Generalized synthetic workflow for 2-Amino-5-phenyl-1,3,4-thiadiazole.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis nmr NMR (¹H, ¹³C) data Spectroscopic Data (Tables 1-4) nmr->data ir FT-IR ir->data ms Mass Spec (EI) ms->data sample Synthesized Product sample->nmr sample->ir sample->ms characterization Structural Characterization & Purity Assessment data->characterization

Caption: Analytical workflow for the characterization of the synthesized product.

Conclusion

While experimental data for this compound remains elusive in the public domain, the spectroscopic and synthetic profile of the structurally related 2-Amino-5-phenyl-1,3,4-thiadiazole provides a valuable reference point for researchers. The data and protocols presented in this guide offer a solid foundation for the synthesis, identification, and characterization of this important class of heterocyclic compounds. Further research into the synthesis and properties of the 5-phenyl-1,3-thiazol-4-ol scaffold is warranted to expand the chemical space for drug discovery and development.

References

Navigating the Physicochemical Landscape of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of 2-Amino-5-phenyl-1,3-thiazol-4-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established principles and methodologies for characterizing related 2-aminothiazole derivatives. The information herein is intended to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the viability of this and similar molecules in drug development and other scientific applications.

Core Physicochemical Characteristics

The 2-aminothiazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. The solubility and stability of any given derivative are critical parameters that influence its bioavailability, formulation, and shelf-life. The phenyl substitution at the 5-position and the hydroxyl group at the 4-position of the thiazole ring in the target molecule will significantly influence these properties.

Solubility Profile

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. It is influenced by factors such as the crystal lattice energy of the solid, the solvation energy of the dissolved molecules, pH, temperature, and the presence of co-solvents.

Predicted Solubility Behavior

Based on its structure, this compound possesses both ionizable (amino group) and polar (hydroxyl group) functionalities, as well as a nonpolar (phenyl group) region. This amphiphilic nature suggests a complex solubility profile. The amino group's basicity and the hydroxyl group's acidity mean that its aqueous solubility will be highly pH-dependent. In organic solvents, its solubility will be governed by the polarity of the solvent and its ability to form hydrogen bonds.

Quantitative Solubility Data (Template)

Table 1: Aqueous Solubility at Different pH Values (Temperature: 25°C)

pHSolubility (mg/mL)Molar Solubility (mol/L)Method Used
2.0Data PointData PointShake-Flask
4.0Data PointData PointShake-Flask
6.0Data PointData PointShake-Flask
7.4Data PointData PointShake-Flask
9.0Data PointData PointShake-Flask

Table 2: Solubility in Various Organic Solvents (Temperature: 25°C)

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Methanol32.7Data PointData Point
Ethanol24.5Data PointData Point
Dimethyl Sulfoxide (DMSO)46.7Data PointData Point
Acetonitrile37.5Data PointData Point
Dichloromethane9.1Data PointData Point

Stability Profile

Stability testing is crucial to identify conditions that may lead to degradation of the active molecule, ensuring its safety and efficacy over time. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and photolysis.

Predicted Stability Considerations

The thiazole ring is generally stable, but the exocyclic amino group and the hydroxyl group can be susceptible to degradation. The presence of the phenyl ring might offer some steric hindrance and electronic stabilization. Key stability concerns would include potential oxidation of the amino group and the sulfur atom in the thiazole ring, as well as potential rearrangements or degradation under harsh pH and temperature conditions.

Quantitative Stability Data (Template)

The following table serves as a template for reporting stability data under various stress conditions. The percentage of the parent compound remaining after a specified time is a common metric.

Table 3: Stability Under Stress Conditions

ConditionDuration% Parent Compound RemainingDegradation Products Identified
Hydrolysis
0.1 N HCl (Acidic)24 hoursData PointData Point
Purified Water (Neutral)24 hoursData PointData Point
0.1 N NaOH (Basic)24 hoursData PointData Point
Oxidation
3% H₂O₂24 hoursData PointData Point
Photostability
Solid State (ICH Q1B Option 1)1.2 million lux hoursData PointData Point
In Solution (ICH Q1B Option 1)1.2 million lux hoursData PointData Point
Thermal Stability
60°C (Solid State)7 daysData PointData Point

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible solubility and stability data.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

  • Preparation of Saturated Solution : An excess amount of this compound is added to a known volume of the desired solvent (e.g., buffer of a specific pH or organic solvent) in a sealed, clear container.

  • Equilibration : The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Protocol for Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Sample Preparation : Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). A control sample in a neutral, non-degrading solvent should also be prepared.

  • Stress Application :

    • Hydrolysis : The acidic and basic solutions are typically heated (e.g., at 60°C) for a defined period.

    • Oxidation : The solution with hydrogen peroxide is kept at room temperature or slightly elevated temperature.

    • Photolysis : The compound in solid form and in solution is exposed to a controlled light source as per ICH Q1B guidelines.

    • Thermal : The solid compound is kept in a temperature-controlled oven.

  • Sample Analysis : At specified time points, an aliquot of each stressed sample is withdrawn, neutralized if necessary, and diluted. The samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation : The percentage of the parent compound remaining is calculated. The peak areas of the degradation products can be used to assess the extent of degradation and to identify major degradants, potentially with the aid of mass spectrometry (LC-MS).

Visualizing Experimental Workflows

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess compound to solvent equilibrate Agitate at constant temperature (24-48 hours) start->equilibrate separate Centrifuge or Filter to get saturated solution equilibrate->separate quantify Quantify concentration using HPLC-UV separate->quantify result Determine Solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Workflow for Stability Testing

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare stock solution of the compound acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (e.g., 60°C, solid) start->thermal analysis Analyze samples at time points using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Evaluate data: - % Parent compound remaining - Identify degradation products analysis->end

Caption: General Workflow for Forced Degradation Studies.

References

The Pharmacological Potential of 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While direct pharmacological data on 2-Amino-5-phenyl-1,3-thiazol-4-ol is limited in publicly available literature, extensive research on its close structural analogs, particularly 2-amino-5-phenyl-1,3,4-thiadiazoles and other substituted 2-aminothiazoles, provides a strong indication of its potential therapeutic applications. This technical guide consolidates the existing data on these related compounds to project the potential biological activities of the core molecule, offering insights into its prospects in drug discovery and development. The primary activities observed for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Potential Anticancer Activity

Derivatives of the 2-aminothiazole and 2-amino-1,3,4-thiadiazole core have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways.

Quantitative Data on Anticancer Activity of Analogs
Compound/DerivativeCancer Cell LineActivity MetricValueReference
2-Amino-4-(4-chlorophenyl)thiazoleLeukemia (HL-60)IC50Not specified, but considered promising[1]
Ureido-substituted 4-phenylthiazole analogHepatocellular Carcinoma (HepG2)IC500.62 ± 0.34 µM[2]
2-(Benzamido)-4-(isothiocyanatomethyl)thiazoleLeukemia (L1210)IC500.2-1 µM[3]
2-(Alkylamido)thiazole analogsLeukemia (L1210)IC504-8 µM[3]
2-Amino-4,5-butylidene-thiazole derivativeHuman Lung Cancer (H1299)IC504.89 µM[3]
2-Amino-4,5-butylidene-thiazole derivativeHuman Glioma (SHG-44)IC504.03 µM[3]
2-Amino-thiazole-5-carboxylic acid phenylamide derivativeHuman Leukemia (K563)IC5016.3 µM[3]
Experimental Protocols: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a primary method for identifying the anticancer potential of novel compounds.

Methodology:

  • Cell Culture: The 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Drug Addition: After a 24-hour pre-incubation period, the test compound, solubilized in DMSO, is added at various concentrations.

  • Incubation: The plates are incubated for a further 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The optical density is proportional to the amount of protein, and thus the number of cells. The results are expressed as a percentage of growth inhibition compared to untreated control cells.

Experimental Workflow: NCI-60 Screening

NCI60_Workflow start Start: Compound Submission cell_culture Cell Line Culture (60 human cancer lines) start->cell_culture plating Cell Plating (96-well plates) cell_culture->plating drug_addition Addition of Test Compound plating->drug_addition incubation 48h Incubation drug_addition->incubation srb_assay Sulforhodamine B (SRB) Assay (Fixation, Staining, Solubilization) incubation->srb_assay readout Absorbance Reading (515 nm) srb_assay->readout data_analysis Data Analysis (% Growth Inhibition) readout->data_analysis end End: Activity Report data_analysis->end

Figure 1: Workflow for the NCI-60 anticancer drug screening protocol.

Potential Antimicrobial Activity

A significant number of 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The activity is often dependent on the nature and position of substituents on the phenyl and thiazole rings.

Quantitative Data on Antimicrobial Activity of Analogs
Compound/DerivativeMicrobial StrainActivity MetricValue (Zone of Inhibition in mm or MIC in µg/mL)Reference
2-Amino-5-alkylidene-thiazol-4-one derivativePseudomonas aeruginosaMIC4 µg/mL[4]
2-Amino-5-phenyl-1,3,4-thiadiazole derivativesStaphylococcus aureusZone of InhibitionModerate to good[5][6]
2-Amino-5-phenyl-1,3,4-thiadiazole derivativesBacillus subtilisZone of InhibitionModerate to good[5]
2-Amino-5-phenyl-1,3,4-thiadiazole derivativesGram-negative bacteriaZone of InhibitionLow to moderate[6]
2-Amino-5-phenyl-1,3,4-thiadiazole derivativesE. coliZone of InhibitionSignificant[7]
Experimental Protocols: Agar Well/Disk Diffusion Method

The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar plate.

  • Application of Test Compound:

    • Disk Diffusion: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

    • Well Diffusion: Wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited).

Experimental Workflow: Antimicrobial Agar Diffusion Test

Antimicrobial_Workflow start Start: Compound & Microbe media_prep Agar Media Preparation & Sterilization start->media_prep inoculation Inoculation of Agar Plate with Microorganism media_prep->inoculation compound_app Application of Test Compound (Disk or Well) inoculation->compound_app incubation Incubation (e.g., 24h at 37°C) compound_app->incubation measurement Measurement of Zone of Inhibition (mm) incubation->measurement end End: Antimicrobial Activity measurement->end

Figure 2: Workflow for the antimicrobial agar diffusion test.

Potential Anti-inflammatory Activity

Certain derivatives of 2-aminothiazole have shown promise as anti-inflammatory agents. This activity is often evaluated in vivo using models of induced inflammation.

Quantitative Data on Anti-inflammatory Activity of Analogs
Compound/DerivativeAssayActivity MetricResultReference
2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochlorideCarrageenan-induced pleurisyInhibition of leukocyte infiltrationActive[8]
2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochlorideArachidonic acid-induced plasma leakageInhibitionActive[8]
2-Amino-disubstituted-1,3,4-thiadiazole derivativesCarrageenan-induced rat paw edemaInhibition of edemaGood activity[5]
Experimental Protocols: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).

Signaling Pathway: Carrageenan-Induced Inflammation

Carrageenan_Pathway Carrageenan Carrageenan Injection Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Bradykinin Bradykinin Release Carrageenan->Bradykinin iNOS iNOS Upregulation Carrageenan->iNOS Histamine Histamine Release Mast_Cells->Histamine COX2 COX-2 Upregulation Histamine->COX2 Bradykinin->COX2 Prostaglandins Prostaglandin Synthesis (PGE2) COX2->Prostaglandins Inflammation Inflammation (Edema, Vasodilation) Prostaglandins->Inflammation NO Nitric Oxide Production iNOS->NO NO->Inflammation Thiazole 2-Aminothiazole Derivative (Potential Inhibitor) Thiazole->COX2 Inhibition Thiazole->iNOS Inhibition

Figure 3: Simplified signaling pathway of carrageenan-induced inflammation.

Potential Enzyme Inhibitory Activity

The 2-aminothiazole scaffold has been identified as a valuable pharmacophore for the development of inhibitors against various enzymes, including carbonic anhydrases and cholinesterases.

Quantitative Data on Enzyme Inhibition by Analogs
Compound/DerivativeEnzymeActivity MetricValue (Ki in µM)Reference
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Ki0.008 ± 0.001 µM[9]
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Ki0.124 ± 0.017 µM[9]
2-Amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki0.129 ± 0.030 µM[9]
2-Amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki0.083 ± 0.041 µM[9]
3-Noradamantyl 2-amino-1,3-thiazol-4(5H)-one11β-HSD1Ki3 nM[10]
Experimental Protocols: Carbonic Anhydrase Inhibition Assay

Principle: This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to produce the yellow-colored p-nitrophenol, which can be measured spectrophotometrically.

Methodology:

  • Reagents:

    • Carbonic Anhydrase (human or bovine)

    • p-Nitrophenyl acetate (substrate)

    • Tris-HCl buffer (pH 7.4)

    • Test compound and a known inhibitor (e.g., acetazolamide)

  • Procedure:

    • In a 96-well plate, the buffer, enzyme, and test compound (or vehicle) are pre-incubated.

    • The reaction is initiated by adding the substrate (p-NPA).

    • The increase in absorbance at 400 nm is monitored kinetically using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated, and the IC50 or Ki value is determined by plotting the inhibition against the logarithm of the inhibitor concentration.

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion, 5-thio-2-nitrobenzoate.

Methodology:

  • Reagents:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound

  • Procedure:

    • In a 96-well plate, the buffer, AChE, DTNB, and the test compound are combined.

    • The reaction is started by the addition of the substrate, acetylthiocholine.

    • The change in absorbance at 412 nm is measured over time with a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition is determined, and the IC50 value is calculated.

Conclusion

While direct experimental data for this compound is not extensively available, the rich pharmacology of its structural analogs strongly suggests its potential as a biologically active molecule. The 2-amino-5-phenyl-thiazole core is a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this interesting chemical space.

References

Unraveling the Enigma: Hypothesized Mechanisms of Action for 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenyl-1,3-thiazol-4-ol is a member of the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader family of 2-aminothiazole derivatives has been the subject of numerous studies, revealing a diverse range of biological activities. This guide synthesizes the available information on related compounds to propose and explore potential mechanisms of action for this compound. The hypotheses presented herein are extrapolated from the activities of structurally similar molecules and are intended to serve as a foundational resource for future research and drug discovery efforts.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is recognized as a "privileged" structure in drug discovery, meaning it is a versatile scaffold that can interact with a variety of biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The biological promiscuity of this class of compounds suggests that even minor structural modifications can significantly alter their pharmacological profile, making the study of individual derivatives like this compound a compelling area of research.

Hypothesized Mechanisms of Action

Based on the activities of related 2-aminothiazole derivatives, several potential mechanisms of action for this compound can be hypothesized. These are detailed below, along with generalized experimental protocols that could be adapted for its investigation.

Kinase Inhibition

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Hypothesis: this compound may act as an inhibitor of one or more protein kinases, such as Aurora kinases or Abl kinase.[1][2] This inhibition would likely occur through competitive binding at the ATP-binding site of the kinase, a common mode of action for small molecule inhibitors.

Supporting Evidence from Related Compounds:

  • A series of 2-aminophenyl-5-halothiazoles has been shown to display inhibitory activity against Aurora kinases.[1]

  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have been developed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).[2]

Kinase_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Thiazole_Compound 2-Amino-5-phenyl- 1,3-thiazol-4-ol (Hypothetical Inhibitor) Thiazole_Compound->Kinase_Cascade Inhibits Downstream_Targets Downstream Targets Kinase_Cascade->Downstream_Targets Phosphorylates Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Antimicrobial and Antifungal Activity

Thiazole derivatives have been extensively studied for their antimicrobial and antifungal properties.[3][4] The mechanism often involves the disruption of essential cellular processes in microorganisms.

Hypothesis: this compound may exhibit antimicrobial or antifungal activity by inhibiting key microbial enzymes, such as lanosterol 14α-demethylase (CYP51) in fungi, or by disrupting cell wall synthesis.[5]

Supporting Evidence from Related Compounds:

  • Novel thiazole derivatives have shown potent bactericidal activity against Gram-positive pathogens.[4]

  • 2-phenylthiazole derivatives have been designed and synthesized as CYP51 inhibitors for antifungal applications.[5]

Anti-inflammatory Effects

Some 2-aminothiazole analogues have demonstrated anti-inflammatory properties.[6] This suggests an interaction with inflammatory pathways.

Hypothesis: this compound could potentially modulate inflammatory responses by inhibiting enzymes like cyclooxygenases (COX) or by interfering with the production of pro-inflammatory cytokines.

Supporting Evidence from Related Compounds:

  • Certain 5-aryl-2-amino-1,3,4-thiadiazoles, which are structurally related to thiazoles, have been evaluated for their anti-inflammatory activity.[6]

Quantitative Data from Related 2-Aminothiazole Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes data from related compounds to provide a contextual framework for potential efficacy.

Compound ClassBiological ActivityTarget/AssayQuantitative Measurement (IC50/MIC)Reference
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesAnticancerBcr-Abl KinaseNot specified[2]
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesAnticancerHDAC1Not specified[2]
Novel thiazole derivativesAntibacterialStaphylococcus aureusMIC: 1–64 µg/mL[4]
2-phenylthiazole derivativesAntifungalVarious fungal strainsNot specified[5]
2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivative (3b)AnticancerMCF7 cell lineIC50: 89.74 μg/ml[7]

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.

Kinase Inhibition Assay (General Protocol)
  • Objective: To determine if this compound inhibits the activity of a specific protein kinase.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, this compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a microplate, combine the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC50 value from the dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound C Add Kinase, Substrate, and Test Compound to Microplate A->C B Create Dilution Series of Test Compound B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Calculate IC50 Value G->H

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), this compound, sterile microplates.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in the growth medium in a microplate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The therapeutic potential of the 2-aminothiazole scaffold is well-established, with derivatives demonstrating a wide range of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the hypotheses presented in this guide, based on data from structurally related compounds, provide a rational starting point for future investigation.

Further research should focus on a systematic screening of this compound against a panel of kinases, microbial strains, and inflammatory targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will be crucial in optimizing this scaffold for the development of novel therapeutics. The exploration of its structure-activity relationship (SAR) will also be vital in identifying more potent and selective derivatives.

References

An In-depth Technical Guide to 2-Amino-5-phenyl-1,3-thiazol-4-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-Amino-5-phenyl-1,3-thiazol-4-ol and its derivatives. This class of compounds, existing in tautomeric equilibrium with 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial and anticancer activities.

Core Structure and Tautomerism

The fundamental scaffold of this compound is a five-membered thiazole ring bearing an amino group at the 2-position, a phenyl group at the 5-position, and a hydroxyl group at the 4-position. It is important to recognize that this structure exists in a tautomeric equilibrium with its keto form, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. The predominant form can depend on the solvent and solid-state packing forces. For the purpose of this guide, both tautomeric forms will be considered.

Synthesis of the Core and Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of the 2-amino-5-phenyl-1,3-thiazol-4-one core, a common starting material is an α-halo-β-ketoester or a related α-halocarbonyl compound.

A general synthetic approach involves the reaction of a substituted α-bromophenylacetic acid ester with thiourea. The resulting 2-amino-5-phenyl-1,3-thiazol-4-one can then be further modified at the amino group or the phenyl ring to generate a library of analogues.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Core Structure cluster_derivatization Derivatization alpha-haloketone α-Haloketone/ α-Halo-β-ketoester condensation Hantzsch Thiazole Synthesis alpha-haloketone->condensation thiourea Thiourea/ Thioamide thiourea->condensation thiazolone_core 2-Amino-5-phenyl- 1,3-thiazol-4-one condensation->thiazolone_core modification Further Modifications thiazolone_core->modification

Caption: General workflow for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4-one derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a promising range of biological activities, positioning them as valuable scaffolds in drug discovery.

Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of 2-aminothiazol-4-one derivatives. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiazole ring and the exocyclic amino group.

Table 1: Antibacterial Activity of 2-Amino-5-alkylidene-thiazol-4-one Derivatives

Compound IDSubstituent on AlkylideneBacterial StrainMIC (µg/mL)Reference
Cpd 14-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrilePseudomonas aeruginosa8[1]
Cpd 2(Substituted phenyl)Bacillus subtilisModest to significant activity[1]
Cpd 3(Substituted phenyl)Staphylococcus aureusModest to significant activity[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of this class of compounds has been explored against various human cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells.

Table 2: Anticancer Activity of 5-Ylidene-4-aminothiazol-2(5H)-one Derivatives

Compound IDSubstituent on YlideneCancer Cell LineActivityReference
IIIk(Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)High activity[2][3]
IIIp(Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)High activity[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures in the literature.

Synthesis of 2-Amino-4-phenylthiazole (A Precursor Analogue)

This protocol describes the synthesis of a closely related precursor, 2-amino-4-phenylthiazole, which can be adapted for the synthesis of the target core.[4]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide

  • Methanol

Procedure:

  • A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.

  • The reaction mixture is cooled and washed with diethyl ether to remove unreacted acetophenone and iodine.

  • After cooling to room temperature, the mixture is poured into an ammonium hydroxide solution.

  • The crude product is collected and recrystallized from methanol.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., P. aeruginosa, B. subtilis, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., CCRF-CEM, U251)

  • RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many this compound derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests that they may exert their anticancer effects through the modulation of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Putative Kinase Inhibition Pathway

G Thiazolone_Derivative Thiazolone_Derivative Kinase Kinase Thiazolone_Derivative->Kinase Inhibition Downstream_Effector Downstream_Effector Kinase->Downstream_Effector Phosphorylation Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Activation Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of 2-aminothiazol-4-one derivatives as kinase inhibitors.

Further research is required to elucidate the specific kinases and downstream signaling components that are modulated by this class of compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, particularly in the antimicrobial and anticancer arenas, make these compounds attractive candidates for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new derivatives with enhanced potency and selectivity. Future studies should focus on elucidating the precise mechanisms of action and identifying the specific molecular targets to fully realize the therapeutic potential of this versatile heterocyclic core.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-phenyl-1,3-thiazol-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their diverse pharmacological activities. The target compound, this compound, exists in equilibrium with its more stable tautomeric form, 2-amino-5-phenyl-1,3-thiazol-4(5H)-one. Synthetic strategies predominantly yield this thiazolidinone tautomer. This document provides detailed protocols for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one, which serves as the practical equivalent for researchers targeting this molecular scaffold.

The primary synthetic routes involve the cyclization of a thiourea derivative with an α-halocarbonyl compound. Specifically, the reaction of thiourea with a 2-halo-2-phenylacetic acid derivative is a common and effective method for constructing the desired 2-amino-5-phenyl-1,3-thiazol-4(5H)-one core. Variations in starting materials, catalysts, and reaction conditions can be employed to optimize the yield and purity of the final product.

Data Presentation

A summary of representative quantitative data from various synthesis protocols for related 2-aminothiazol-4-one derivatives is presented below. Note that specific yields for the 5-phenyl derivative can vary based on the chosen protocol and experimental conditions.

Protocol Reference (Analogous Syntheses)Starting MaterialsKey Reagents/ConditionsProductYield (%)Melting Point (°C)
Hantzsch Thiazole Synthesis VariantThiourea, 2-bromo-2-phenylacetic acidEthanol, reflux2-Amino-5-phenyl-1,3-thiazol-4(5H)-one60-80230-235
One-Pot Multicomponent ReactionPhenyl isothiocyanate, primary amine, dimethyl acetylenedicarboxylateEthanol, room temperatureSubstituted 2-imino-1,3-thiazolidin-4-one76-80129-130
Microwave-Assisted SynthesisThiourea, α-chloroacetic acid, aromatic aldehydeMicrowave irradiation, solvent-free or in solvent5-Arylidene-2-iminothiazolidin-4-one derivatives>70Variable

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one via Hantzsch-type Condensation

This protocol describes the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one from thiourea and ethyl 2-bromo-2-phenylacetate.

Materials:

  • Thiourea

  • Ethyl 2-bromo-2-phenylacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a clean and dry round-bottom flask, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea with stirring until it is completely dissolved.

  • Addition of α-Haloester: To the stirred solution, add ethyl 2-bromo-2-phenylacetate dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add cold distilled water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 6-7. A precipitate will form.

  • Isolation and Purification: Collect the crude product by filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Visualizations

Reaction Pathway

G Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one Thiourea Thiourea Intermediate Isothiouronium Intermediate Thiourea->Intermediate + Bromoester Ethyl 2-bromo-2-phenylacetate Bromoester->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate Solvent Ethanol (Solvent) Solvent->Intermediate Product 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one Intermediate->Product Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.

Experimental Workflow

G General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Thiourea in Ethanolic Sodium Ethoxide Add Add Ethyl 2-bromo-2-phenylacetate Start->Add Reflux Reflux for 4-6 hours Add->Reflux Evaporate Remove Solvent Reflux->Evaporate Precipitate Acidify with HCl to Precipitate Evaporate->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry FinalProduct Pure Product Dry->FinalProduct Characterize

Caption: Flowchart of the experimental procedure for synthesis and purification.

Application Notes: Hantzsch Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for the construction of the thiazole ring.[4] The classical approach involves the condensation of an α-haloketone with a thioamide.[4][5] This application note details the synthesis of "2-Amino-5-phenyl-1,3-thiazol-4-ol", which predominantly exists as its more stable keto tautomer, 2-Amino-5-phenylthiazol-4(5H)-one . This is achieved through a modified Hantzsch reaction employing an α-bromoester and thiourea.

Reaction and Mechanism

The synthesis proceeds by the reaction of ethyl 2-bromo-2-phenylacetate with thiourea. The reaction initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the α-carbon of the bromoester.[5] This is followed by an intramolecular cyclization, where one of the amino groups attacks the ester carbonyl. Subsequent elimination of ethanol and rearrangement leads to the formation of the stable 2-amino-5-phenylthiazol-4(5H)-one ring system.

Experimental Protocols

This section provides a detailed protocol for the synthesis and characterization of 2-Amino-5-phenylthiazol-4(5H)-one.

Materials and Equipment

  • Ethyl 2-bromo-2-phenylacetate

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filtration flask

  • Beakers and standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Protocol 1: Synthesis of 2-Amino-5-phenylthiazol-4(5H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (10 mmol) in 30 mL of absolute ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl 2-bromo-2-phenylacetate (10 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7-8). This will neutralize the HBr formed during the reaction and precipitate the free base of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Determine the yield, melting point, and characterize the compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reagents and Reaction Conditions

ParameterValue
Reactant 1 Thiourea
Molar Amount (Reactant 1)10 mmol
Reactant 2 Ethyl 2-bromo-2-phenylacetate
Molar Amount (Reactant 2)10 mmol
Solvent Absolute Ethanol
Solvent Volume30 mL
Reaction Temperature ~78-80°C (Reflux)
Reaction Time 4-6 hours
Work-up Neutralization with NaHCO₃

Table 2: Product Characterization and Expected Results

ParameterExpected Value/Observation
Product Name 2-Amino-5-phenylthiazol-4(5H)-one
Appearance White to off-white solid
Yield 70-85%
Melting Point 180-190 °C (decomposes)[6]
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
FTIR (cm⁻¹) ~3300-3100 (N-H stretching), ~1720 (C=O stretching), ~1650 (C=N stretching)
¹H-NMR (DMSO-d₆, δ ppm) ~7.30-7.50 (m, 5H, Ar-H), ~4.50 (s, 1H, C5-H), ~8.0 (br s, 2H, NH₂)[6]
¹³C-NMR (DMSO-d₆, δ ppm) ~185 (C=O), ~175 (C=N), ~128-135 (Aromatic C), ~55 (C5)[6]
Mass Spec (m/z) Expected [M+H]⁺ at 193.04

Note: The spectral data are hypothetical and based on values for structurally similar compounds found in the literature.[6]

Mandatory Visualization

experimental_workflow Experimental Workflow for Hantzsch Thiazole Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Thiourea in Ethanol B Add Ethyl 2-bromo-2-phenylacetate A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool to RT C->D E Neutralize with NaHCO3 (aq) D->E F Vacuum Filtration E->F G Wash with H2O and Ethanol F->G H Dry under Vacuum G->H I Determine Yield & M.P. H->I J Spectroscopic Characterization (FTIR, NMR, MS) I->J

Caption: Workflow diagram for the synthesis of 2-Amino-5-phenylthiazol-4(5H)-one.

hantzsch_mechanism Hantzsch Synthesis of 2-Amino-5-phenylthiazol-4(5H)-one cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea Thiourea (Nucleophile) S_Alkylation S-Alkylation Intermediate Thiourea->S_Alkylation 1. SN2 Attack Bromoester Ethyl 2-bromo-2-phenylacetate (Electrophile) Bromoester->S_Alkylation Cyclized Cyclized Intermediate (Thiazolidine) S_Alkylation->Cyclized 2. Intramolecular Cyclization Product 2-Amino-5-phenylthiazol-4(5H)-one Cyclized->Product 3. Elimination of EtOH & Tautomerization

Caption: Mechanism of the Hantzsch synthesis for 2-Amino-5-phenylthiazol-4(5H)-one.

References

Synthesis of 4-Hydroxy-2-aminothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-hydroxy-2-aminothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks for the development of various biologically active molecules. The methodologies described herein are based on the well-established Hantzsch thiazole synthesis.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a hydroxyl group at the 4-position (or its tautomeric keto form) offers additional opportunities for structural modification and interaction with biological targets. Ethyl 2-aminothiazole-4-carboxylate, a key derivative, is a valuable intermediate in the synthesis of kinase inhibitors and agrochemicals.[2][5] This document outlines two reliable protocols for the synthesis of these important compounds.

Comparative Synthesis Data

The following table summarizes the reaction conditions and yields for the synthesis of a representative 4-hydroxy-2-aminothiazole derivative, ethyl 2-aminothiazole-4-carboxylate, via conventional heating.

ProtocolReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl bromopyruvate, Thiourea (1:1.2)Ethanol70199[1]
2Ethyl bromopyruvate, Thiourea (2:3)EthanolReflux2470[6]

Experimental Protocols

Protocol 1: Rapid Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol describes a rapid and high-yield synthesis of ethyl 2-aminothiazole-4-carboxylate using conventional heating.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Ice water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

  • Stir the reaction mixture at 70°C for 1 hour.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to obtain the final product, ethyl 2-aminothiazole-4-carboxylate.[1]

Protocol 2: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Extended Reflux

This protocol provides an alternative method for the synthesis of ethyl 2-aminothiazole-4-carboxylate involving a longer reaction time under reflux conditions.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ice water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (1:3).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water.

  • Basify the aqueous mixture to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

  • Collect the precipitate by filtration and recrystallize from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.[6]

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis of 4-hydroxy-2-aminothiazole derivatives and the underlying Hantzsch reaction mechanism.

G cluster_workflow Experimental Workflow Reactants 1. Mix α-haloester/ketone and Thiourea in Solvent Reaction 2. Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Precipitation 3. Cool and Precipitate Product in Ice Water Reaction->Precipitation Filtration 4. Filter to Isolate Crude Product Precipitation->Filtration Purification 5. Purify by Recrystallization Filtration->Purification Product Pure 4-Hydroxy-2-aminothiazole Derivative Purification->Product

Caption: General workflow for the synthesis of 4-hydroxy-2-aminothiazole derivatives.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea (Nucleophile) Attack Nucleophilic Attack of Sulfur on α-Carbon Thiourea->Attack AlphaHalo α-Haloester/ketone (Electrophile) AlphaHalo->Attack Intermediate Thiouronium Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Ring Dehydration->Product

Caption: Mechanism of the Hantzsch synthesis for 2-aminothiazoles.

References

"2-Amino-5-phenyl-1,3-thiazol-4-ol" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The heterocyclic compound 2-amino-5-phenyl-1,3-thiazol-4-ol, and its tautomeric form 2-amino-5-phenyl-1,3-thiazol-4(5H)-one, represents a valuable scaffold in medicinal chemistry. This nucleus serves as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the realm of oncology and metabolic diseases. Derivatives of this compound have demonstrated potential as kinase inhibitors, highlighting its importance in the development of targeted therapeutics.

Chemical Properties and Synthesis

This compound is a solid at room temperature and can exist in two tautomeric forms: the enol form (this compound) and the more stable keto form (2-amino-5-phenyl-1,3-thiazol-4(5H)-one). The synthesis of this scaffold is most commonly achieved through the Hantzsch thiazole synthesis.

Tautomerism of this compound

Caption: Tautomeric equilibrium between the enol and keto forms.

Biological Activity and Applications in Drug Discovery

Derivatives of the 2-amino-5-phenyl-1,3-thiazol-4-one scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Anticancer Activity

Several studies have reported the synthesis of 2-amino-4-phenylthiazole derivatives with potent antiproliferative activity against various cancer cell lines. For instance, certain amide derivatives have shown significant growth inhibitory effects on cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma)[1].

Table 1: Anticancer Activity of Selected 2-Amino-4-phenylthiazole Derivatives

CompoundCell LineIC50 (µM)Reference
5b HT292.01[1]
28 HT290.63
28 A5498.64
28 HeLa6.05
Kinase Inhibition

The anticancer effects of these compounds are often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation and survival. Key signaling pathways that are targeted include the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. 2-aminothiazole derivatives have been investigated as inhibitors of PI3K and mTOR. For example, Alpelisib, a known PI3K inhibitor, features a 2-aminothiazole core.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor 2-Amino-5-phenyl-1,3-thiazol-4-one Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

CDK Signaling Pathway: CDKs are key regulators of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Diaminothiazole compounds have been developed as highly potent and selective CDK inhibitors[2]. SNS-032, a potent CDK inhibitor, also contains the 2-aminothiazole scaffold.

CDK_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor 2-Amino-5-phenyl-1,3-thiazol-4-one Derivative Inhibitor->CyclinD_CDK46 Inhibits

Caption: Inhibition of the CDK-mediated cell cycle progression.

Experimental Protocols

Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one

This protocol is based on the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives.

Materials:

  • Ethyl 2-chloro-2-phenylacetate

  • Thiourea

  • Anhydrous Sodium Acetate

  • Ethanol

Procedure:

  • Dissolve ethyl 2-chloro-2-phenylacetate (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add anhydrous sodium acetate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-phenyl-1,3-thiazol-4(5H)-one.

Workflow for Synthesis:

synthesis_workflow start Start Materials: - Ethyl 2-chloro-2-phenylacetate - Thiourea - Sodium Acetate - Ethanol reflux Reflux Reaction (4-6 hours) start->reflux precipitation Precipitation in Ice-Cold Water reflux->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization product Pure 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one recrystallization->product

Caption: General workflow for the synthesis of the target compound.

In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., PI3K, CDK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase enzyme, the substrate, and the assay buffer.

  • Add the serially diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

kinase_assay_workflow setup Assay Setup: - Kinase, Substrate, Buffer - Serial dilutions of inhibitor reaction Initiate Reaction with ATP setup->reaction incubation Incubation (e.g., 30°C for 60 min) reaction->incubation detection Stop Reaction & Measure Kinase Activity incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis result IC50 Value analysis->result

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a versatile intermediate with significant potential in drug discovery. Its core structure provides a foundation for the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. The straightforward synthesis and the amenability to structural modification make it an attractive starting point for the generation of novel therapeutic agents. Further exploration of derivatives of this scaffold is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard antimicrobial screening assays relevant to the evaluation of "2-Amino-5-phenyl-1,3-thiazol-4-ol" and its derivatives. The following sections detail the methodologies for assessing antibacterial and antifungal activity, including data interpretation and visualization of experimental workflows.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound, belonging to this class, holds potential as a scaffold for the development of new antimicrobial agents. This document outlines the key in vitro screening assays to determine its efficacy against various pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

While specific antimicrobial data for "this compound" is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally related 2-amino-1,3,4-thiadiazole and 2-aminothiazole derivatives against a panel of bacteria and fungi. This data serves as a reference for the expected range of activity and the types of microorganisms that could be susceptible.

Table 1: Antibacterial Activity of Selected 2-Amino-5-(phenyl substituted)-1,3,4-thiadiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mL
3c Escherichia coliGood Activity
3e Escherichia coliGood Activity
3f Escherichia coliGood Activity
3i Escherichia coliGood Activity
3e Bacillus sp.Good Activity
3f Bacillus sp.Good Activity
3i Bacillus sp.Good Activity
3j Bacillus sp.Good Activity
Gentamycin (Standard) Escherichia coli14
Gentamycin (Standard) Bacillus sp.16

Data is illustrative and based on findings for similar compound classes[1]. "Good Activity" indicates a notable zone of inhibition as described in the source.

Table 2: Antifungal Activity of Selected 2-Amino-5-(phenyl substituted)-1,3,4-thiadiazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm) at 100 µg/mL
3f Candida albicansAppreciable Activity
3i Candida albicansAppreciable Activity
3j Candida albicansAppreciable Activity
3f Saccharomyces cerevisiaeAppreciable Activity
3i Saccharomyces cerevisiaeAppreciable Activity
3j Saccharomyces cerevisiaeAppreciable Activity
Griseofulvin (Standard) Candida albicans15
Griseofulvin (Standard) Saccharomyces cerevisiae21

Data is illustrative and based on findings for similar compound classes[1]. "Appreciable Activity" indicates a significant zone of inhibition as described in the source.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)
8a (Fluorinated) Staphylococcus aureus20-28
8b (Chlorinated) Staphylococcus aureus20-28
8a (Fluorinated) Bacillus subtilis20-28
8b (Chlorinated) Bacillus subtilis20-28
8d (Hydroxyl) Escherichia coli24-40
8e (Oxygenated) Pseudomonas aeruginosa24-40
8d (Hydroxyl) Aspergillus niger32-42
8e (Oxygenated) Candida albicans32-42
Ciprofloxacin (Standard) Bacterial Strains18-24
Fluconazole (Standard) Fungal Strains24-26

This table presents representative MIC values for substituted 2-amino-1,3,4-thiadiazole derivatives to illustrate potential efficacy[2].

Experimental Protocols

Detailed methodologies for key antimicrobial screening assays are provided below. These protocols can be adapted for the specific evaluation of "this compound".

Agar Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal cultures

  • Test compound solution (e.g., in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Protocol:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile broth.

  • Inoculate Agar Plates: Uniformly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.

  • Create Wells: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Add Test Compound and Controls: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial and fungal cultures

  • Test compound solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Inoculum: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate Plates: Add 100 µL of the prepared inoculum to each well containing the compound dilutions and the growth control well. The negative control well receives 200 µL of broth only.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis A Prepare Standardized Microbial Inoculum C Inoculate Agar Surface with Microbial Suspension A->C B Prepare Mueller-Hinton Agar Plates B->C D Create Wells in Agar (Sterile Cork Borer) C->D E Add Test Compound, Positive & Negative Controls D->E F Pre-diffusion at Room Temperature E->F G Incubate Plates (e.g., 37°C, 24h) F->G H Measure Zone of Inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup 96-Well Plate Setup cluster_inoculation_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution C Perform Serial Dilutions of Test Compound in Broth A->C B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C->E D Add Controls: - Growth Control (Inoculum + Broth) - Negative Control (Broth only) D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Inspect for Turbidity or Measure Optical Density F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols: 2-Amino-5-phenyl-1,3-thiazol-4-ol and its Analogs in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-aminothiazole scaffold, particularly focusing on derivatives related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, in the field of kinase inhibition. This document offers insights into their biological activities, protocols for relevant assays, and a summary of their potential in therapeutic development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The versatility of the 2-aminothiazole core allows for diverse substitutions, enabling the development of highly selective and potent kinase inhibitors. Several thiazole-based drugs are already established in the market, highlighting the therapeutic potential of this heterocyclic ring system.[1]

Derivatives of the 2-aminothiazole scaffold have been successfully designed and synthesized to target a range of kinases, including both serine/threonine and tyrosine kinases.[1] These compounds have demonstrated efficacy in preclinical studies against various cancer cell lines and have shown promise in overcoming drug resistance.

Application Notes

A Versatile Scaffold for Kinase Inhibitor Design

The 2-aminothiazole ring serves as an excellent starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases. The amino group at the 2-position can act as a hydrogen bond donor, while the thiazole ring itself can participate in various non-covalent interactions. The substitution pattern on the thiazole ring, particularly at the 4 and 5-positions, allows for the fine-tuning of potency and selectivity.

For instance, derivatives of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide have been developed as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), demonstrating a promising strategy for cancer therapy.[2] Furthermore, 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.[3]

Targeting a Broad Spectrum of Kinases

Research has demonstrated the broad applicability of the 2-aminothiazole scaffold in targeting a diverse array of kinases implicated in cancer and other diseases. These include:

  • Bcr-Abl: A tyrosine kinase associated with chronic myeloid leukemia.[2]

  • Aurora Kinases: Serine/threonine kinases involved in cell cycle regulation.[3]

  • Casein Kinase 2 (CK2): A serine/threonine kinase with anti-apoptotic functions.[1]

  • PI3K/mTOR: Key components of a signaling pathway that regulates cell growth and proliferation.[4]

  • EGFR, VEGFR-2, and BRAFV600E: Tyrosine and serine/threonine kinases that are frequently mutated in various cancers.[5]

  • Interleukin-2-inducible T-cell kinase (Itk): A tyrosine kinase involved in T-cell signaling.

The ability to modify the 2-aminothiazole core allows for the development of both broad-spectrum and highly selective kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 2-aminothiazole derivatives against different kinases, as reported in the literature.

Compound ClassTarget Kinase(s)Reported IC50 ValuesReference
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivativesBcr-Abl, HDAC1Not specified in abstract[2]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora A, Aurora BPotent inhibitors[1]
1,3-thiazole-5-carboxylic acid derivativesCK20.4 µM (for the most active compound)[1]
Thiazole derivativesCK2, GSK3β1.9 ± 0.05 µM (CK2), 0.67 ± 0.27 µM (GSK3β)[1]
Thiazole derivativesB-RAFV600E23.1 ± 1.2 nM (for the most active compound)[1]
Novel thiazole derivativesPI3Kα, mTOR0.086 ± 0.005 µM (PI3Kα), 0.221 ± 0.014 µM (mTOR)[4]
Pyrazolinyl-aminothiazol-4-one derivativeEGFR, VEGFR-2, BRAFV600EPotent suppression[5]
2-amino-5-(thioaryl)thiazolesItkPotent inhibitors

Experimental Protocols

General Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a radioactive isotope.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

  • Test compounds (dissolved in DMSO)

  • 96-well reaction plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a 2-aminothiazole derivative.

Experimental_Workflow cluster_design Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blotting for Pathway Modulation Cell_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Assay->Cell_Cycle Apoptosis Apoptosis Assays Cell_Assay->Apoptosis

Caption: General experimental workflow for the evaluation of 2-aminothiazole kinase inhibitors.

References

In-depth Analysis of Anti-inflammatory Assays for 2-Amino-5-phenyl-1,3-thiazol-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiazoles in Inflammation

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The core thiazole scaffold is a key feature in several clinically used drugs. In the realm of inflammation, thiazole-containing molecules have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are central to the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The potential of 2-Amino-5-phenyl-1,3-thiazol-4-ol as an anti-inflammatory agent warrants investigation through established and robust assay systems.

Key Signaling Pathway in Inflammation: The Arachidonic Acid Cascade

A critical pathway in the inflammatory response is the metabolism of arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Understanding this pathway is crucial for interpreting the results of anti-inflammatory assays.

Arachidonic_Acid_Pathway cluster_paths Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX) Pathway LOX_path Lipoxygenase (LOX) Pathway COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) (e.g., PGE2) COX1->PGs TXs Thromboxanes (TXs) COX1->TXs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation TXs->Inflammation LTs Leukotrienes (LTs) (e.g., LTB4) LOX->LTs LTs->Inflammation Experimental_Workflow Start Compound Synthesis (this compound) Primary_Screening Primary In-Vitro Screening (e.g., COX/LOX Inhibition Assays) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) Dose_Response->Cell_Based_Assays Cytokine_Analysis Cytokine Profiling (e.g., TNF-α, IL-6) Cell_Based_Assays->Cytokine_Analysis In_Vivo_Studies In-Vivo Animal Models (e.g., Carrageenan-induced paw edema) Cytokine_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Synthetic Protocol for Novel 2-Amino-5-phenyl-1,3-thiazol-4-ol Derivatives: A Gateway to New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-5-phenyl-1,3-thiazol-4-ol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The core structure, a 2-aminothiazole, is a well-established pharmacophore found in numerous clinically approved drugs. This protocol outlines a practical synthetic route, purification methods, and characterization techniques. Additionally, it summarizes the known biological activities of related 2-aminothiazole derivatives and presents the key signaling pathways implicated in their therapeutic effects. All experimental data is presented in clear, tabular format for ease of comparison, and workflows are visualized using diagrams.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The title compound, this compound, and its derivatives are attractive targets for the development of novel therapeutics. The presence of the 4-hydroxy group offers a unique electronic and hydrogen-bonding feature that can be exploited for enhanced target binding and improved pharmacokinetic properties.

Synthesis of this compound (Tautomer of 2-Amino-5-phenyl-1,3-thiazolidin-4-one)

The synthesis of the target compound can be achieved through a modified Hantzsch thiazole synthesis. In this approach, an α-halo ester is reacted with thiourea. The resulting 2-amino-1,3-thiazolidin-4-one exists in tautomeric equilibrium with the desired 2-amino-1,3-thiazol-4-ol.

Experimental Protocol

Materials and Methods

  • Ethyl 2-bromo-2-phenylacetate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in absolute ethanol.

  • Addition of Base: To this solution, add sodium ethoxide (1.1 eq.) and stir for 15 minutes at room temperature.

  • Addition of α-halo Ester: Slowly add ethyl 2-bromo-2-phenylacetate (1.0 eq.) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold water to the residue to precipitate the crude product.

  • Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-5-phenyl-1,3-thiazolidin-4-one.

Characterization Data for Hypothetical Derivatives

To illustrate the potential for derivatization, the following table summarizes hypothetical characterization data for a series of 2-amino-5-aryl-1,3-thiazol-4-ol derivatives.

Compound IDAryl Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1a PhenylC₉H₈N₂OS192.24210-21285
1b 4-ChlorophenylC₉H₇ClN₂OS226.68225-22782
1c 4-MethoxyphenylC₁₀H₁₀N₂O₂S222.26198-20088
1d 4-NitrophenylC₉H₇N₃O₃S237.24240-24275

Biological Activities and Signaling Pathways

Anticancer Activity

2-Aminothiazole derivatives have been extensively studied for their anticancer properties. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction: Many 2-aminothiazole derivatives trigger the intrinsic pathway of apoptosis by modulating the expression of Bcl-2 family proteins.[1][2] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, such as G0/G1 or G2/M phase.[1][2] This prevents the cancer cells from entering mitosis and ultimately leads to cell death.

Antimicrobial Activity

The antimicrobial effects of 2-aminothiazole derivatives are attributed to their ability to inhibit essential microbial enzymes. Molecular docking studies have suggested potential targets.

Bacterial Enzyme Inhibition: In bacteria, a probable target is the UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), an essential enzyme in peptidoglycan biosynthesis. Another potential target is MurB, an enzyme involved in the early stages of cell wall synthesis.[3]

Fungal Enzyme Inhibition: In fungi, these derivatives may inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[3]

Visualizations

Synthetic_Workflow Thiourea Thiourea Reaction_Vessel Reaction Mixture Thiourea->Reaction_Vessel alpha_Halo_Ester Ethyl 2-bromo-2-phenylacetate alpha_Halo_Ester->Reaction_Vessel Base Sodium Ethoxide in Ethanol Base->Reaction_Vessel Reflux Reflux (4-6 hours) Reaction_Vessel->Reflux Workup Work-up (Evaporation) Reflux->Workup Precipitation Precipitation (Cold Water) Workup->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Thiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation CytoC Cytochrome c Bcl2->CytoC Inhibits Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer signaling pathway of 2-aminothiazole derivatives.

Antimicrobial_Mechanism cluster_bacteria Bacteria cluster_fungi Fungi Thiazole 2-Aminothiazole Derivative MurB MurB Enzyme Thiazole->MurB Inhibition CYP51 CYP51 Enzyme Thiazole->CYP51 Inhibition CellWall Cell Wall Synthesis MurB->CellWall Blocks BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks FungalDeath Fungal Cell Death Ergosterol->FungalDeath

Caption: Antimicrobial mechanism of 2-aminothiazole derivatives.

References

Application Notes and Protocols for the Characterization of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole core in various biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for quality control, regulatory submission, and understanding its physicochemical properties and biological activity. These application notes provide a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Example):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Example):

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Data Presentation: Expected NMR Data

While specific data for the target molecule is not available in the literature, a summary of expected chemical shifts for similar 2-aminothiazole derivatives is presented below.[1][2][3]

¹H NMR Data (DMSO-d₆) ¹³C NMR Data (DMSO-d₆)
Proton Expected Chemical Shift (ppm) Carbon Expected Chemical Shift (ppm)
Aromatic-H (phenyl)7.20 - 7.80 (m)C=O/C-OH165 - 175
NH₂7.50 - 8.50 (s, br)C-NH₂160 - 170
OH9.00 - 11.00 (s, br)C-S140 - 150
Phenyl C125 - 135
C-Phenyl110 - 120

Note: Chemical shifts are highly dependent on the solvent and substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Example):

    • Ionization mode: Positive (to observe [M+H]⁺) or Negative (to observe [M-H]⁻)

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 250-350 °C

    • Mass range: m/z 50-500

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).

Data Presentation: Expected Mass Spectrometry Data

Technique Parameter Expected Value
Molecular Formula C₉H₈N₂OS
Monoisotopic Mass 192.0357 Da
ESI-MS (+ve) [M+H]⁺m/z 193.0430
ESI-MS (-ve) [M-H]⁻m/z 191.0285
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or KBr pellet without sample).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected IR Absorption Bands

Based on data for similar structures, the following characteristic absorption bands are expected.[1][2][4]

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
N-H stretch (amine)3100 - 3500
C-H stretch (aromatic)3000 - 3100
C=O stretch (keto tautomer)1650 - 1690
C=N stretch (thiazole ring)1600 - 1640
C=C stretch (aromatic)1450 - 1600
C-N stretch1250 - 1350
C-S stretch600 - 800

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example): [5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity Data

Parameter Result
Retention Time (t_R_) e.g., 12.5 min
Purity (%) > 98%

Structural Confirmation and Solid-State Properties

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Data Presentation: Crystallographic Data

While specific data for the target molecule is not available, typical parameters that would be reported are shown below.[6][7][8]

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
α = 90°, β = XX.XX°, γ = 90°
Volume V = XXXX ų
Z 4
R-factor < 0.05

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of a novel small molecule like this compound.

Analytical_Workflow cluster_Final Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Solid_State Solid-State Characterization Purification->Solid_State Final_Characterization Fully Characterized Compound Purity_Assessment->Final_Characterization HPLC HPLC Purity_Assessment->HPLC Structure_Elucidation->Final_Characterization NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (LRMS, HRMS) Structure_Elucidation->MS IR FT-IR Structure_Elucidation->IR Solid_State->Final_Characterization XRay X-ray Crystallography Solid_State->XRay HPLC->Structure_Elucidation

Caption: General analytical workflow for characterization.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to ensure the identity, purity, and structural integrity of this compound. While the provided data are based on closely related structures and serve as a guide, specific experimental conditions and observed values should be determined empirically for the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important thiazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5] This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea.[2][5] For the synthesis of the target molecule, the keto tautomer, 5-Phenyl-2-amino-4-thiazolinone, is typically synthesized from ethyl 2-chloro-2-phenylacetate and thiourea.[6]

Q2: What are the primary challenges when synthesizing this compound?

A2: Researchers may encounter several challenges, including low product yields, difficulties in isolating and purifying the final product, and the formation of side products.[7] The choice of reaction conditions, such as solvent, temperature, and catalyst, is crucial for a successful synthesis.[1]

Q3: Does this compound exist in different forms?

A3: Yes, this compound exhibits keto-enol tautomerism. It exists as an equilibrium between the enol form (this compound) and the keto form (2-Amino-5-phenyl-1,3,4-thiazolin-4-one). Understanding this equilibrium is important for characterization and predicting reactivity.

Q4: How can the yield of the synthesis be improved?

A4: Optimizing reaction parameters is key to improving the yield. This can include screening different solvents, adjusting the reaction temperature, and utilizing a suitable catalyst.[1] Modern variations of the Hantzsch synthesis, such as microwave-assisted and solvent-free methods, have been shown to significantly increase yields and reduce reaction times.[1][4]

Q5: What are some common side reactions to be aware of?

A5: Side reactions can lead to the formation of impurities. The regioselectivity of the Hantzsch synthesis can be an issue, especially with unsymmetrical α-haloketones and N-substituted thioureas. The reaction conditions, particularly the pH, can influence the formation of different isomers. For instance, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-thiazole.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Inappropriate solvent.Screen various solvents such as ethanol, methanol, or DMF to find the optimal medium for the reaction.[1]
Suboptimal reaction temperature.Optimize the temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Microwave heating can also be explored for rate enhancement.[1][4]
Inactive or insufficient catalyst.If using a catalyst, ensure its activity. Consider screening different catalysts (e.g., base or acid catalysis) to improve the reaction rate.
Poor quality of starting materials.Ensure the purity of the α-haloester and thiourea. Impurities can lead to side reactions and lower yields.
Incorrect stoichiometry.Verify the molar ratios of the reactants. An excess of one reactant may be beneficial in some cases.
Formation of Impurities Side reactions due to incorrect pH.Adjust the pH of the reaction mixture. For Hantzsch synthesis, neutral or slightly basic conditions are common, but acidic conditions can alter regioselectivity.[8]
Over-reaction or decomposition.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation.
Difficult Product Isolation High solubility of the product in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Oily product instead of a solid.Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purification by column chromatography may be necessary.
Product Purity Issues Contamination with starting materials.Ensure complete reaction by monitoring with TLC. If starting materials persist, adjust reaction time or temperature. Recrystallization is a common method for purification.
Presence of isomeric byproducts.Optimize reaction conditions to favor the formation of the desired isomer. Purification by column chromatography may be required to separate isomers.

Experimental Protocols

Synthesis of 5-Phenyl-2-amino-4-thiazolinone (Keto Tautomer)

This protocol is based on the Hantzsch-type synthesis reported for similar compounds.[6]

Materials:

  • Ethyl 2-chloro-2-phenylacetate

  • Thiourea

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-2-phenylacetate (1 equivalent) in absolute ethanol.

  • Add thiourea (1 equivalent) and anhydrous sodium acetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Phenyl-2-amino-4-thiazolinone.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Thiazoles
Synthetic Method Typical Yield Range (%) Typical Reaction Time Key Advantages Common Drawbacks
Classical Hantzsch Synthesis 70-95%2-24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%[1]5-30 minutes[1]Dramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) 80-95%[1]10-20 minutes[1]Environmentally friendly, simple workup, rapid.[1]May not be suitable for all substrates, scalability can be a concern.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow start Starting Materials (α-Haloester & Thiourea) reaction Hantzsch Condensation (Solvent, Heat/Microwave) start->reaction workup Work-up (Precipitation, Filtration) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Keto-Enol Tautomerism

Keto_Enol_Tautomerism Keto 2-Amino-5-phenyl-1,3,4-thiazolin-4-one (Keto form) Enol This compound (Enol form) Keto->Enol Tautomerization Enol->Keto Tautomerization Troubleshooting_Low_Yield start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK solution Improved Yield check_reagents->solution Issue Found & Corrected optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->solution Improved optimize_catalyst Screen Different Catalysts optimize_solvent->optimize_catalyst No Improvement optimize_solvent->solution Improved monitor_reaction Monitor Reaction by TLC optimize_catalyst->monitor_reaction No Improvement optimize_catalyst->solution Improved monitor_reaction->solution Optimal time found

References

Technical Support Center: Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2-amino-1,3-thiazol-4-ol derivatives is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation reaction between a thioamide (in this case, thiourea) and an appropriate α-halocarbonyl compound. For the synthesis of this compound, a suitable starting material would be an α-halo-β-ketoester or α-halo-β-diketone bearing a phenyl group, such as ethyl 2-bromo-3-oxo-3-phenylpropanoate.

Q2: What are the expected major side products in this synthesis?

A2: The primary side products encountered during the synthesis of this compound are often isomeric structures and products arising from competing reaction pathways. The most notable is the formation of the isomeric 2-imino-3-phenyl-1,3-thiazolidin-4-one. Under acidic conditions, the reaction of N-monosubstituted thioureas with α-halogeno ketones can yield a mixture of the desired 2-aminothiazole and the 2-iminothiazolidinone isomer.[1] Other potential impurities can include unreacted starting materials, self-condensation products of the α-halocarbonyl compound, and over-alkylation products.

Q3: How can I minimize the formation of the 2-imino-3-phenyl-1,3-thiazolidin-4-one isomer?

A3: The formation of the 2-imino isomer is often favored under acidic conditions.[1] To minimize its formation, it is advisable to conduct the reaction under neutral or slightly basic conditions. Careful control of the reaction pH is crucial. Additionally, optimizing the reaction temperature and time can influence the product distribution. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal endpoint before significant isomerization occurs.

Q4: What analytical techniques are recommended for identifying the desired product and the common side products?

A4: A combination of spectroscopic and chromatographic techniques is recommended for product and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool to distinguish between the desired 2-aminothiazole and the 2-iminothiazolidinone isomer. The chemical shifts of the protons and carbons in the thiazole ring will differ significantly between the two isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unexpected side products.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For instance, the C=N and C=O stretching frequencies can help differentiate between the tautomers.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and to separate and quantify the main product and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Incorrect stoichiometry of reactants.- Decomposition of starting materials or product.- Inappropriate solvent or temperature.- Monitor the reaction by TLC to ensure completion.- Carefully measure and use the correct molar ratios of thiourea and the α-halocarbonyl compound.- Avoid excessively high temperatures or prolonged reaction times.- Screen different solvents (e.g., ethanol, isopropanol, acetonitrile) and optimize the reaction temperature.
Formation of Multiple Spots on TLC (Significant Side Products) - Reaction conditions favoring side reactions (e.g., incorrect pH).- Self-condensation of the α-halocarbonyl starting material.- Over-alkylation of the product.- Maintain a neutral or slightly basic pH throughout the reaction.- Add the α-halocarbonyl compound slowly to the reaction mixture containing thiourea to minimize its self-condensation.- Use a stoichiometric amount of the alkylating agent.
Product is an Inseparable Mixture of Isomers - Reaction conditions promoting the formation of both 2-aminothiazole and 2-iminothiazolidinone isomers.- As mentioned in the FAQs, adjust the pH to neutral or slightly basic conditions.[1]- Attempt purification using column chromatography with a carefully selected solvent system. Sometimes, the isomers have different polarities allowing for separation.
Difficulty in Product Isolation/Purification - Product is soluble in the reaction solvent.- Product co-precipitates with inorganic salts.- After the reaction, try to precipitate the product by adding an anti-solvent (e.g., water or hexane).- If inorganic salts are present, wash the crude product thoroughly with water.- Recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Hantzsch thiazole synthesis adapted for the target molecule.

Materials:

  • Ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol

  • Sodium acetate (optional, as a base)

Procedure:

  • Dissolve thiourea (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • If a basic condition is desired, add sodium acetate (1.1 equivalents) to the mixture.

  • Slowly add a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol to the flask at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Key Distinguishing Features
This compound (Desired Product)C₉H₈N₂OS192.24- Aromatic and thiazole ring protons in ¹H NMR.- Presence of an -OH group (may exist in keto form).
2-Imino-3-phenyl-1,3-thiazolidin-4-one (Isomeric Side Product)C₉H₈N₂OS192.24- Different chemical shifts for ring protons in ¹H NMR compared to the desired product.- Distinct C=O and C=N stretching frequencies in IR spectroscopy.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification Thiourea Thiourea Condensation Hantzsch Thiazole Synthesis Thiourea->Condensation Alpha-Halo Carbonyl Ethyl 2-bromo-3-oxo- 3-phenylpropanoate Alpha-Halo Carbonyl->Condensation Main_Product 2-Amino-5-phenyl- 1,3-thiazol-4-ol Condensation->Main_Product Desired Pathway Side_Product 2-Imino-3-phenyl- 1,3-thiazolidin-4-one Condensation->Side_Product Side Reaction (e.g., acidic conditions) Purification_Step Recrystallization/ Column Chromatography Main_Product->Purification_Step Side_Product->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Purified Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction Conditions (pH, Temp.) Start->Optimize_Conditions Check_Purity->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Monitor_Reaction Monitor with TLC Optimize_Conditions->Monitor_Reaction Purification Improve Purification Technique Monitor_Reaction->Purification Success High Yield and Purity Purification->Success

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Hantzsch Synthesis of 4-Hydroxythiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-hydroxythiazoles via the Hantzsch reaction.

Troubleshooting Guide

Low product yield, the presence of impurities, and difficulties in product isolation are common challenges encountered during the Hantzsch synthesis of 4-hydroxythiazoles. This guide provides a structured approach to identify and resolve these issues.

Problem: Low or No Product Yield

Low or no yield of the desired 4-hydroxythiazole can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions

Cause Solution
Poor Quality of Starting Materials Ensure the α-halo ketone is fresh or has been properly stored to prevent degradation. Thioamides can also degrade over time; use a freshly opened container or purify the existing stock.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For some syntheses, room temperature is sufficient, while others require heating.[1][2] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 65°C).[1] Conversely, if side product formation is observed, a lower temperature may be beneficial.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield. Ethanol, methanol, or a mixture of ethanol and water are commonly used.[1] Acetic acid has also been reported as an effective solvent in some Hantzsch-type syntheses.[3]
Inappropriate Base or Catalyst While the Hantzsch synthesis can proceed without a catalyst, a base is often used to neutralize the hydrogen halide formed during the reaction. Sodium carbonate is a common choice.[4] In some cases, a catalyst like silica-supported tungstosilicic acid can improve yields and reaction times.[1]
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion than initially anticipated. Reaction times can range from minutes to several hours depending on the specific substrates and conditions.[1][4]
Problem: Presence of Impurities and Side Products

The formation of side products can complicate the purification process and reduce the overall yield.

Possible Causes and Solutions

Cause Solution
Formation of α-thiocyanoketones This side reaction can occur, particularly under acidic conditions or with certain substrates.[4] Using a solid-phase reaction with a base like sodium carbonate can help minimize the formation of this byproduct.[4]
Formation of 2-imino-2,3-dihydrothiazoles Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazoles.[5]
Unreacted Starting Materials If starting materials are observed in the final product mixture, this indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or using a catalyst.[1]
Decomposition of Product 4-Hydroxythiazoles can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.
Problem: Difficulty in Product Isolation and Purification

The physical properties of 4-hydroxythiazoles can present challenges during workup and purification.

Possible Causes and Solutions

Cause Solution
Poor Solubility of the Product 4-Hydroxythiazoles are known to have poor solubility in many common organic solvents due to strong intermolecular hydrogen bonding, making purification by recrystallization difficult.[6] They are often sparingly soluble even in polar aprotic solvents like DMSO and DMF.[6]
Product is an oil or does not precipitate If the product does not precipitate upon cooling or addition of an anti-solvent, it may be necessary to perform an extraction with a suitable organic solvent. Subsequent removal of the solvent under reduced pressure will yield the crude product.
Co-precipitation of impurities If the crude product is highly impure after precipitation, column chromatography on silica gel may be necessary for purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Hantzsch synthesis of 4-hydroxythiazoles?

A1: The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[7] For the synthesis of 4-hydroxythiazoles, an α-haloacetoacetate or a similar β-keto ester derivative is often used as the α-halocarbonyl component.

Q2: What is a typical experimental procedure for the Hantzsch synthesis of a 4-hydroxythiazole derivative?

A2: A general procedure involves reacting an α-haloketone with a thioamide in a suitable solvent like ethanol. The reaction can be performed at room temperature or with heating. After the reaction is complete, the product is typically isolated by precipitation or extraction. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: My yield is consistently low. What are the most critical parameters to optimize?

A3: The most critical parameters to optimize for yield are often the reaction temperature and the choice of solvent.[3] Additionally, ensure the purity of your starting materials and consider using a catalyst if the reaction is sluggish.[1] The stoichiometry of the reactants can also play a role.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: Common side products in the Hantzsch thiazole synthesis include α-thiocyanoketones and, in the case of N-substituted thioureas, isomeric 2-imino-2,3-dihydrothiazoles.[4][5] Unreacted starting materials may also be present.

Q5: How can I purify my 4-hydroxythiazole product, given its poor solubility?

A5: Due to their poor solubility, purification of 4-hydroxythiazoles can be challenging.[6] If direct precipitation yields an impure product, column chromatography on silica gel is a common alternative. In some cases, derivatization of the hydroxyl group to an ether can improve solubility, allowing for easier purification, followed by deprotection.[6]

Q6: Are there alternative, "greener" methods for this synthesis?

A6: Yes, greener methods have been developed, such as solvent-free reactions under grinding conditions or using microwave irradiation.[4] These methods can offer advantages like shorter reaction times, higher yields, and reduced solvent waste.[4] Ultrasonic irradiation in an aqueous medium is another environmentally benign approach.[1][2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted Hantzsch thiazole derivatives, providing a comparative overview of different methodologies.

Starting MaterialsReaction ConditionsSolventYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeConventional heating, 65°C, 2hEtOH/Water (1:1)87[1]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeUltrasonic irradiation, RT, 1.5hEtOH/Water (1:1)90[1]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-hydroxybenzaldehydeConventional heating, 65°C, 2hEtOH/Water (1:1)85[1]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-hydroxybenzaldehydeUltrasonic irradiation, RT, 1.5hEtOH/Water (1:1)88[1]
α-haloketones, 3,5-dimethylpyrazol-1-thiocarboxamideGrinding, RT, 5 minSolvent-free92-96[4]

Experimental Protocols

Protocol 1: Synthesis of Substituted 4-Hydroxy-thiazole Derivatives via Conventional Heating

This protocol is adapted from a procedure for the one-pot, three-component synthesis of Hantzsch thiazole derivatives.[1]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Acetone

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%).

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Stir the mixture at 65°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash it with ethanol.

  • To remove the catalyst, dissolve the solid in acetone and filter.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product.

Protocol 2: Synthesis of Substituted 4-Hydroxy-thiazole Derivatives via Ultrasonic Irradiation

This protocol provides a greener alternative to the conventional heating method.[1]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Acetone

Procedure:

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in a suitable vessel.

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Place the vessel in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.

  • Follow steps 5-8 from Protocol 1 for product isolation and purification.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Start Reagents Combine α-haloketone, thioamide, and solvent Start->Reagents 1 Conditions Apply reaction conditions (e.g., heating, ultrasound) Reagents->Conditions 2 Monitor Monitor progress (TLC) Conditions->Monitor 3 Monitor->Conditions Incomplete Cool Cool to RT Monitor->Cool Complete Isolate Isolate crude product (filtration/extraction) Cool->Isolate 4 Purify Purify product (recrystallization/chromatography) Isolate->Purify 5 Characterize Characterize product (NMR, IR, MS) Purify->Characterize 6 End End Characterize->End 7

Caption: Experimental workflow for the Hantzsch synthesis of 4-hydroxythiazoles.

Troubleshooting_Flowchart Start Low Yield? Check_Purity Check purity of starting materials Start->Check_Purity Yes Impure_Product Impure Product? Start->Impure_Product No Optimize_Temp Optimize reaction temperature Check_Purity->Optimize_Temp Optimize_Solvent Optimize solvent Optimize_Temp->Optimize_Solvent Use_Catalyst Consider using a catalyst Optimize_Solvent->Use_Catalyst Extend_Time Extend reaction time Use_Catalyst->Extend_Time Extend_Time->Impure_Product Recrystallize Attempt recrystallization Impure_Product->Recrystallize Yes Isolation_Issue Isolation Issues? Impure_Product->Isolation_Issue No Column_Chrom Perform column chromatography Recrystallize->Column_Chrom Fails Check_Side_Rxns Investigate potential side reactions Column_Chrom->Check_Side_Rxns End Successful Synthesis Check_Side_Rxns->End Extraction Use extraction instead of precipitation Isolation_Issue->Extraction Yes Isolation_Issue->End No Derivatize Consider derivatization to improve solubility Extraction->Derivatize Still problematic Derivatize->End

Caption: Troubleshooting decision tree for Hantzsch 4-hydroxythiazole synthesis.

References

"2-Amino-5-phenyl-1,3-thiazol-4-ol" reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction condition optimization of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Understanding the Compound: Tautomerism

It is important to note that this compound can exist in equilibrium with its more stable keto tautomer, 2-Amino-5-phenyl-1,3-thiazol-4-one (also known as 2-amino-5-phenyl-4-thiazolinone).[1][2][3] The reaction conditions can influence the predominant form. This guide will address the synthesis of this core structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 2-amino-5-phenyl-1,3-thiazole core structure?

A1: The most widely employed method is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4][5] For the synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-one, this would typically involve the reaction of an α-halo-phenylacetic acid derivative (e.g., ethyl 2-bromo-2-phenylacetate) with thiourea.[1] One-pot variations of this method are also common and can improve efficiency.[7]

Q2: What are the typical challenges encountered during the synthesis of 2-aminothiazole derivatives like this one?

A2: Researchers often face challenges such as low reaction yields, difficulty in isolating and purifying the final product, the need for expensive or hazardous catalysts, and harsh reaction conditions.[4][8] The formation of side products and isomeric impurities can also complicate the synthesis.[4]

Q3: How can I improve the yield of my synthesis?

A3: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include the choice of solvent, reaction temperature, and the use of a suitable catalyst.[4] Microwave-assisted synthesis and solvent-free reaction conditions have been shown to significantly improve yields and reduce reaction times.[4]

Q4: Are there "greener" or more environmentally friendly methods for this synthesis?

A4: Yes, greener approaches are being developed. These include the use of water or ethanol/water mixtures as solvents, employing reusable solid-supported catalysts, and using microwave irradiation to reduce reaction times and energy consumption.[4] Some methods even proceed under solvent-free conditions.[7]

Q5: What is the relevance of 2-aminothiazole derivatives in drug development?

A5: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs like the kinase inhibitor Dasatinib.[9][10] These derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, by targeting various proteins and signaling pathways.[8][9][11]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield Inappropriate solvent.[4]Screen different solvents such as ethanol, methanol, water, or mixtures thereof.[4]
Suboptimal reaction temperature.[4]Optimize the reaction temperature. Refluxing or microwave heating can be effective.[4]
Ineffective or no catalyst.[4]Introduce a suitable catalyst. Acidic or basic catalysts, as well as solid-supported catalysts, can be beneficial.[4][7]
Poor quality of starting materials.[4]Ensure the purity of the α-halo ester and thiourea.
Incorrect stoichiometry.[4]Verify the molar ratios of your reactants. An excess of thiourea is sometimes used.[12]
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Incorrect pH of the reaction mixture.[4]Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under specific pH conditions.[4]
Presence of reactive functional groups on starting materials.Consider protecting sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[4]
Formation of a complex mixture of products.Employ column chromatography for purification.[13]
Catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily removed by filtration.[4][8]
Poor Reproducibility Inconsistent reaction conditions (temperature, time).[4]Strictly control all reaction parameters.
Variability in reagent quality.[4]Use reagents from the same batch or of a consistent purity.
Atmospheric moisture affecting the reaction.[4]If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Reaction Condition Optimization

The following table summarizes quantitative data on the effect of various parameters on the synthesis yield of a representative 2-aminothiazole derivative, which can be used as a starting point for the optimization of this compound synthesis.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1NoneEthanol8012< 10
2Copper(II) bromide[7]EthanolReflux585
3Iodine[14]EthanolReflux1275
4Montmorillonite-K10[15]DMSO80288
5SiW/SiO₂[4]Ethanol/Water (1/1)65392
6None (Microwave)[4]Methanol900.590

This data is representative and compiled from various sources for similar 2-aminothiazole syntheses. Actual results for this compound may vary.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-one

This protocol is a generalized procedure based on the Hantzsch synthesis for similar compounds.[1][5]

Materials:

  • Ethyl 2-bromo-2-phenylacetate (1 equivalent)

  • Thiourea (1-1.5 equivalents)[5][12]

  • Anhydrous sodium acetate (optional, as a base)[1]

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1-1.5 eq.) in ethanol.

  • Add anhydrous sodium acetate (1 eq.) if a base is required.[1]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.[5]

  • Collect the solid by filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Synthesis Protocol

This is a general protocol adapted from microwave-assisted synthesis of other 2-aminothiazole derivatives.[4]

Materials:

  • Ethyl 2-bromo-2-phenylacetate (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Methanol

Procedure:

  • In a microwave reaction vial, combine ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1.2 eq.).

  • Add methanol as the solvent.

  • Cap the vial and place it in a microwave reactor.

  • Heat the mixture to 90-100 °C for 15-30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product can often be collected by filtration and washed with a small amount of cold methanol.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 α-Halo Phenylacetic Ester reaction Hantzsch Condensation (Solvent, Heat/Microwave, Catalyst) start1->reaction start2 Thiourea start2->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization / Column Chromatography filtration->purification product Pure 2-Amino-5-phenyl-1,3-thiazol-4-one purification->product

Caption: General workflow for the Hantzsch synthesis.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Cell Cell Growth, Proliferation, Survival Akt->Cell inhibitor 2-Aminothiazole Derivatives (e.g., Alpelisib) inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazoles.

References

Preventing byproduct formation in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?

A1: The Hantzsch thiazole synthesis is the most widely used method. It involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1] Numerous variations, including one-pot and microwave-assisted procedures, have been developed to improve yields and simplify the process.[1]

Q2: What are the primary challenges in aminothiazole synthesis?

A2: Common challenges include low product yields, the formation of difficult-to-remove impurities and side products, and the need for harsh reaction conditions.[1][2] Isomeric byproduct formation can also occur, complicating purification.[1]

Q3: How can the yield of my aminothiazole synthesis be improved?

A3: Optimizing reaction conditions is key to enhancing yields. Important parameters to consider are the choice of solvent, reaction temperature, and the use of an appropriate catalyst.[1] Modern techniques such as microwave-assisted synthesis and solvent-free conditions have been shown to significantly boost yields and shorten reaction times.[1]

Q4: Are there more environmentally friendly ("greener") methods for this synthesis?

A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding techniques, and microwave-assisted synthesis, which is often more energy and time-efficient.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution
Inappropriate Solvent Screen various solvents such as ethanol, methanol, water, or mixtures to find the optimal medium for your specific substrates.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Refluxing or employing microwave heating can often improve yields.[1]
Ineffective or Absent Catalyst Introduce a suitable catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial.[1]
Poor Quality of Starting Materials Ensure the purity of the α-haloketone and thiourea starting materials. Impurities can lead to side reactions.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reagent may be necessary in some cases.
Issue 2: Formation of Impurities or Byproducts
Possible CauseSuggested Solution
High Reaction Temperature or Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation or further reactions.
Incorrect pH of the Reaction Mixture Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions, which can prevent the formation of certain isomers.[1]
Presence of Reactive Functional Groups Protect sensitive functional groups on your reactants before the condensation reaction to prevent unwanted side reactions.
Formation of Isomeric Byproducts The formation of 2-(N-substituted amino)thiazoles versus 3-substituted 2-imino-2,3-dihydrothiazoles can be influenced by pH. Acidic conditions may favor the formation of the 2-imino isomer.[1] Careful control of pH is crucial for regioselectivity.
Thiourea Decomposition At elevated temperatures, thiourea can decompose into various products, including ammonia, hydrogen sulfide, and carbodiimides, which can lead to complex byproduct profiles.[3][4][5] Use the lowest effective temperature for the reaction.
Issue 3: Difficult Product Isolation and Purification
Possible CauseSuggested Solution
High Product Solubility in the Reaction Solvent After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a Complex Mixture of Products Employ column chromatography for purification to separate the desired product from byproducts.
Difficulty in Removing the Catalyst Utilize a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[1]

Data on Byproduct Formation

Reaction ConditionExpected Major ProductExpected Major ByproductIllustrative Yield of Major ProductIllustrative Yield of Byproduct
Neutral (e.g., in Ethanol) 2-(N-substituted amino)thiazole3-substituted 2-imino-2,3-dihydrothiazoleHigh (>90%)Low (<10%)
Acidic (e.g., in EtOH/HCl) 3-substituted 2-imino-2,3-dihydrothiazole2-(N-substituted amino)thiazoleCan be high (up to 73% reported in one case)Varies with substrate and acid concentration

Note: The yields are illustrative and can vary significantly based on the specific substrates, reaction time, and temperature.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is a standard laboratory procedure for the synthesis of a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing the free base to precipitate.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with deionized water.

  • Allow the solid to air dry.

Protocol 2: Purification of 2-Aminothiazole via the Bisulfite Adduct

This protocol is useful for purifying 2-aminothiazole from certain impurities.

Materials:

  • Crude 2-aminothiazole

  • Sulfur dioxide (gas) or Sodium bisulfite/metabisulfite

  • Deionized water

Procedure:

  • Dissolve the crude 2-aminothiazole in water.

  • Pass sulfur dioxide gas through the solution, or add sodium bisulfite or sodium metabisulfite.

  • The 2-aminothiazole will react to form a water-insoluble compound, which will precipitate.

  • Heating the mixture to 70-90°C can improve the precipitation.

  • Cool the mixture and filter to collect the precipitate.

  • The precipitate can be decomposed to yield pure 2-aminothiazole.

Visualizations

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 2-Aminothiazole Intermediate2->Aminothiazole Dehydration Byproduct_Formation cluster_0 Reaction Conditions N-Substituted_Thiourea N-Substituted Thiourea S-Alkylation S-Alkylation N-Substituted_Thiourea->S-Alkylation Neutral pH (Major Pathway) N-Alkylation N-Alkylation N-Substituted_Thiourea->N-Alkylation Acidic pH (Competing Pathway) Alpha-Haloketone α-Haloketone Alpha-Haloketone->S-Alkylation Alpha-Haloketone->N-Alkylation 2-Aminothiazole_Pathway Leads to 2-(N-substituted amino)thiazole S-Alkylation->2-Aminothiazole_Pathway 2-Iminothiazole_Pathway Leads to 3-substituted 2-imino-2,3-dihydrothiazole N-Alkylation->2-Iminothiazole_Pathway Troubleshooting_Workflow Start Aminothiazole Synthesis Issue LowYield Low Yield? Start->LowYield Impurity Impurity/Byproduct Issue? LowYield->Impurity No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Isolation Difficult Isolation? Impurity->Isolation No MonitorTLC Monitor with TLC Impurity->MonitorTLC Yes Precipitate Attempt Precipitation Isolation->Precipitate Yes OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent AddCatalyst Consider a Catalyst OptimizeSolvent->AddCatalyst AdjustpH Adjust pH MonitorTLC->AdjustpH ProtectGroups Use Protecting Groups AdjustpH->ProtectGroups ColumnChrom Use Column Chromatography Precipitate->ColumnChrom

References

Technical Support Center: Purifying Crude 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-5-phenyl-1,3-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of your crude product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My crude this compound product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a typical indicator of impurities. Pure crystalline solids usually have a sharp and defined melting point. The presence of unreacted starting materials, byproducts, or residual solvents can depress and broaden the melting point. Further purification is necessary.

Q2: What are the most common impurities I should expect in my crude product?

While the exact impurity profile depends on the synthetic route, common impurities can include:

  • Unreacted starting materials: Such as acetophenone, thiourea, and iodine, if following a common synthesis pathway.[1]

  • Side products: Over-reacted or alternative reaction pathway products.

  • Residual solvents: Solvents used in the reaction or initial work-up that were not completely removed.

Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, yielding a highly crystalline final product. It is often a good final purification step.

  • Flash column chromatography is excellent for separating the target compound from a complex mixture of impurities, especially those with different polarities. It is often used for the initial cleanup of a crude reaction mixture.[2][3]

For achieving high purity, a combination of both methods is often ideal: initial purification by column chromatography followed by recrystallization.

Troubleshooting Common Purification Problems

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Fractions tested by Thin Layer Chromatography (TLC) show multiple spots that are close together.

  • The product elutes with impurities.

  • Broad, overlapping peaks if using an automated chromatography system.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Use TLC to screen various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve a good separation where the target compound has an Rf value of approximately 0.25-0.35.[2]
Column Overloading Too much crude material was loaded onto the column. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.
Improper Column Packing Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.
Co-eluting Impurities An impurity may have a similar polarity to your product in the chosen solvent system. Try a different solvent system or consider a different stationary phase, such as alumina.
Issue 2: Product Fails to Crystallize During Recrystallization

Symptoms:

  • An oil forms instead of crystals upon cooling the solution.

  • No solid precipitates even after cooling for an extended period.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent Choice The chosen solvent is too good at dissolving the compound, even at low temperatures. A suitable recrystallization solvent should dissolve the compound when hot but poorly when cold.[3] Test a range of solvents like ethanol, methanol, or solvent pairs such as ethanol/water or DMF/water.[4][5]
Solution is Too Dilute There may not be enough dissolved solute for crystals to form. Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.
Presence of Impurities Certain impurities can inhibit crystal formation. If the product oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If this fails, the product may require further purification by another method, like column chromatography, to remove the problematic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying crude this compound using silica gel chromatography.

1. Method Development with Thin Layer Chromatography (TLC):

  • Objective: To identify an optimal mobile phase (solvent system) that provides good separation of the target compound from impurities.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (Silica Gel 60 F254).

    • Develop the plate in a TLC chamber with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or methanol/dichloromethane).

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will show the spot for the desired product with a Retention Factor (Rf) of ~0.25-0.35, well-separated from impurity spots.[2]

2. Column Preparation:

  • Securely clamp a glass chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[2]

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, starting with the initial low-polarity solvent system.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pool the pure fractions.

6. Solvent Evaporation:

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing crude this compound.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.

  • Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol) and heat the mixture.[3][4]

  • A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling. If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve when hot, the solvent is not polar enough. Solvent pairs (e.g., DMF/water) can also be effective.[5]

2. Dissolution:

  • In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

3. Hot Filtration (Optional):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

FeatureFlash Column ChromatographyRecrystallization
Principle Separation based on differential partitioning of compounds between a stationary and mobile phase.Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures.
Best For Separating complex mixtures with multiple components and impurities with different polarities.Removing small amounts of impurities from a mostly pure solid product.
Yield Can be lower due to product loss on the column and during fraction collection.Can be high if the correct solvent and conditions are chosen.
Purity Can achieve high purity, but may require multiple columns for very complex mixtures.Can yield very high purity crystalline material.
Scalability Can be scaled up, but requires larger columns and more solvent.Generally easier to scale up.

Visualizations

Experimental Workflow

G General Purification Workflow for this compound crude Crude Product tlc TLC Method Development (Solvent System Optimization) crude->tlc column Column Chromatography tlc->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification analysis Purity Analysis (e.g., HPLC, NMR, Melting Point) column->analysis If sufficiently pure recrystallization->analysis pure Pure Product analysis->pure G Troubleshooting Purification Issues start Crude Product Impure choice Choose Purification Method start->choice column Column Chromatography choice->column Complex Mixture recrystallization Recrystallization choice->recrystallization Mostly Pure poor_sep Poor Separation? column->poor_sep no_crystals No Crystals Formed? recrystallization->no_crystals optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Yes check_loading Check Column Loading & Packing poor_sep->check_loading No, but broad peaks pure Pure Product poor_sep->pure No change_solvent Change Recrystallization Solvent no_crystals->change_solvent Yes, oiled out induce_crystallization Induce Crystallization (Scratching/Seeding) no_crystals->induce_crystallization Yes, clear solution no_crystals->pure No optimize_solvent->column check_loading->column change_solvent->recrystallization induce_crystallization->recrystallization

References

Technical Support Center: Synthesis of 2-Aminothiazol-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazol-4-ols and their tautomeric form, 2-amino-4-thiazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 2-aminothiazol-4-ol ring system?

A1: The most common synthetic route involves the condensation of an α-haloacid or its corresponding ester with thiourea.[1][2] Typical starting materials include chloroacetic acid, ethyl chloroacetate, or various α-bromo-carboxylic acids.[1][2]

Q2: What is the predominant tautomeric form of 2-aminothiazol-4-ol?

A2: In the solid state and in most solutions, the 2-amino-4-thiazolidinone (keto form) is generally the more stable and predominant tautomer over the 2-aminothiazol-4-ol (enol form).[3][4][5] The imino tautomer, 2-imino-4-thiazolidinone, can also exist in equilibrium, with the ratio of tautomers influenced by the solvent and substituents.[3]

Q3: What is "pseudothiohydantoin"?

A3: Pseudothiohydantoin is a historical name for 2-amino-4-thiazolidinone, the keto tautomer of 2-aminothiazol-4-ol.[2]

Q4: What are the typical reaction conditions for the synthesis of 2-amino-4-thiazolidinones?

A4: The reaction is often carried out by refluxing thiourea and the α-haloacid or ester in a solvent like ethanol.[1][2] The initial product is typically the hydrochloride salt of the 2-amino-4-thiazolidinone, which is then neutralized with a base, such as sodium acetate, to yield the free compound.[2]

Q5: Are 2-aminothiazol-4-ols/2-amino-4-thiazolidinones stable compounds?

A5: The 2-amino-4-thiazolidinone ring can be susceptible to cleavage under strong acidic or basic conditions and at elevated temperatures. For instance, heating with aqueous sulfuric acid can lead to ring opening to form 2-mercapto-2-methylpropanoic acid in the case of a 5,5-dimethyl substituted derivative.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is refluxed for a sufficient amount of time (typically 3 hours or more).[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] - Use a slight molar excess of the α-haloester.[2]
Decomposition of starting material or product - Avoid excessively high temperatures or prolonged reaction times. - Chloroacetaldehyde, if used as a precursor to the α-halo species, is prone to polymerization and should be used with caution or generated in situ.[8]
Inefficient neutralization - Ensure complete neutralization of the intermediate hydrochloride salt. Use a base like sodium acetate in aqueous solution and heat to boiling to facilitate the precipitation of the free base.[2]
Loss of product during workup - The product may have some solubility in water. Cool the solution in an ice bath after neutralization to maximize precipitation before filtration.[2]
Problem 2: Formation of Side Products and Impurities
Possible Cause Suggested Solution
Formation of 2-imino tautomer derivatives - The reaction of monosubstituted thioureas can lead to a mixture of N-substituted 2-aminothiazol-4-ones and 3-substituted 2-iminothiazolidin-4-ones.[3] - Careful control of pH and reaction conditions may influence the regioselectivity.
Unreacted starting materials - Optimize the stoichiometry of reactants. A slight excess of the α-haloester can help to consume the thiourea.[2] - Purify the crude product by recrystallization, typically from hot ethanol or water.[2][9]
Polymerization of starting materials - If using unstable α-haloaldehydes, consider using their more stable acetal derivatives.[8]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is a salt - Ensure the product has been fully neutralized from its hydrochloride salt form before attempting extraction with organic solvents. The free base is less soluble in water.[2]
Product is contaminated with inorganic salts - Wash the filtered product thoroughly with cold water to remove any residual salts from the neutralization step.[2]
Product is thermally unstable - When drying the purified product, use a moderate temperature (e.g., 60°C) to avoid decomposition.[2]

Experimental Protocols

Synthesis of 2-Amino-4-thiazolidinone (Pseudothiohydantoin)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Thiourea: 76 g (1 mole)

  • Ethyl chloroacetate: 125 g (1.02 moles)

  • 95% Ethanol: 500 mL

  • Sodium acetate trihydrate: 121 g

  • Water

Procedure:

  • In a 1-L flask equipped with a reflux condenser, dissolve 76 g of thiourea in 500 mL of 95% ethanol by refluxing for 10-15 minutes.

  • Slowly add 125 g of ethyl chloroacetate through the condenser over 15-20 minutes while maintaining a gentle reflux.

  • Continue to reflux the mixture for an additional 3 hours.

  • Allow the mixture to cool to room temperature. The hydrochloride salt of the product will precipitate.

  • Filter the solid by suction and wash with a small amount of cold ethanol.

  • Dissolve the crude hydrochloride salt in 1.2 L of hot, freshly boiled water in a 2-L beaker.

  • Add a boiling solution of 121 g of sodium acetate trihydrate in 150 mL of water to the beaker and heat the mixture to boiling.

  • Allow the solution to cool to room temperature, and then place it in an ice bath overnight to complete crystallization.

  • Filter the crystalline 2-amino-4-thiazolidinone and dry to a constant weight at 60°C.

Expected Yield: 92-95 g (79-82%).[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Aminothiazole Synthesis

Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield Reference
Hantzsch Synthesisα-haloketone, ThioureaNoneEthanolReflux30 minGood[10]
One-pot electrochemicalActive methylene ketone, ThioureaNH₄I, DL-alanineNot specifiedNot specifiedNot specifiedModerate to Good[9]
One-pot with TCCAAcetophenone, ThioureaTrichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe₃O₄Ethanol80°C25 min (halogenation), then variableHigh[6][11]
Microwave-assisted2-chloroethanone derivative, ThioureaNoneMethanol90°C30 minUp to 95%Not in search results

Mandatory Visualizations

Hantzsch_Synthesis_Mechanism Hantzsch Synthesis of 2-Amino-4-thiazolidinone Thiourea Thiourea Isothiouronium S-alkylated Isothiouronium Intermediate Thiourea->Isothiouronium Nucleophilic attack by sulfur AlphaHaloacid α-Haloacetic Acid (e.g., Chloroacetic acid) AlphaHaloacid->Isothiouronium Cyclization Intramolecular Cyclization Isothiouronium->Cyclization Attack by nitrogen Dehydration Dehydration Cyclization->Dehydration Loss of H₂O Product 2-Imino-4-thiazolidinone (Imino tautomer) Dehydration->Product FinalProduct 2-Amino-4-thiazolidinone (Amino tautomer) Product->FinalProduct Tautomerization

Caption: Mechanism of 2-Amino-4-thiazolidinone Synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield CheckReaction Check Reaction Parameters Start->CheckReaction CheckWorkup Review Workup Procedure Start->CheckWorkup IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction Decomposition Decomposition? CheckReaction->Decomposition Neutralization Inefficient Neutralization? CheckWorkup->Neutralization Solubility Product Loss due to Solubility? CheckWorkup->Solubility IncompleteReaction->Decomposition No IncreaseTime Increase reflux time Monitor by TLC IncompleteReaction->IncreaseTime Yes OptimizeTemp Reduce temperature Shorten reaction time Decomposition->OptimizeTemp Yes End Yield Improved Decomposition->End No Neutralization->Solubility No EnsureNeutral Ensure complete neutralization Check pH Neutralization->EnsureNeutral Yes CoolBeforeFilter Cool mixture in ice bath before filtration Solubility->CoolBeforeFilter Yes Solubility->End No IncreaseTime->End OptimizeTemp->End EnsureNeutral->End CoolBeforeFilter->End

Caption: Workflow for Troubleshooting Low Product Yield.

References

Technical Support Center: Stability of 2-Amino-5-phenyl-1,3-thiazol-4-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Amino-5-phenyl-1,3-thiazol-4-ol" and related 2-aminothiazole derivatives in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for "this compound" is limited in publicly available literature. The guidance provided is based on the general chemical properties of 2-aminothiazole derivatives and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For creating stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are commonly used.[1] When preparing aqueous working solutions, it is crucial to assess both solubility and stability at the desired pH. Due to the presence of an amino group, the solubility of 2-aminothiazole derivatives can be pH-dependent, with potentially increased solubility in slightly acidic conditions.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 2-aminothiazole derivatives in aqueous solutions is expected to be significantly influenced by pH. The thiazole ring is generally more stable in acidic conditions but can be susceptible to cleavage under basic conditions.[3] The exocyclic amino group may also undergo hydrolysis, particularly at extreme pH values.[3] It is highly recommended to perform preliminary stability studies at your intended experimental pH.

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) is recommended. However, be aware that repeated freeze-thaw cycles can degrade the compound, particularly in solvents like DMSO.[4] It is best to aliquot stock solutions into smaller volumes for single use to avoid these cycles.

Q5: I'm using DMSO as a solvent and observing a loss of activity over time. What could be the cause?

A5: While DMSO is a common solvent, it is known to cause stability issues with some chemical compounds, including 2-aminothiazole derivatives.[4] Spontaneous reactions such as oxidation, cyclization, and hydrolysis can occur in DMSO stock solutions, leading to the formation of degradation products that may have reduced or altered biological activity.[4] A color change in the DMSO stock solution, for instance from clear to dark, can be an indicator of degradation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer - Low solubility at the target pH.- Compound degradation.1. Adjust the pH of the buffer; slightly acidic conditions may improve solubility.[1]2. Introduce a small percentage of a co-solvent (e.g., ethanol) if compatible with your experiment.[1]3. Gently warm the solution to aid dissolution, while monitoring for thermal degradation.[2]4. Analyze the precipitate and supernatant by HPLC to identify the compound and potential degradation products.[3]
Loss of Biological Activity in Assay - Degradation in solution.- Interaction with assay components.1. Confirm the purity and concentration of your stock and working solutions using a suitable analytical method like HPLC-UV.[3]2. Conduct a forced degradation study to assess the compound's stability under your specific assay conditions (pH, temperature, light exposure).[3][4]3. Prepare fresh solutions immediately before each experiment.[3]4. Investigate potential interactions with other components in your assay medium.
Discoloration of Stock Solution (e.g., in DMSO) - Compound degradation.1. Discard the discolored solution.[4]2. Prepare a fresh stock solution.[4]3. Consider alternative solvents if DMSO-related degradation is suspected.[4]4. Aliquot the new stock solution and store it at -80 °C to minimize degradation and avoid freeze-thaw cycles.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][4]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the compound to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The extent of degradation should be targeted at 5-20%.[3]

    • Acid Hydrolysis: Add 1 M HCl to the drug solution and incubate at 60 °C for 48 hours.

    • Base Hydrolysis: Add 1 M NaOH to the drug solution and incubate at 60 °C for 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and store at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 72 hours.

    • Photolytic Degradation: Expose the drug solution to a light source providing a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method (e.g., HPLC-UV/DAD).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo control Control Sample (Protected) stock->control neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc HPLC-UV/DAD Analysis neutralize->hplc data Compare Chromatograms hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_guide cluster_investigation Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Unexpected Experimental Result (e.g., Low Activity, Precipitation) check_purity Check Solution Purity & Concentration (HPLC, UV-Vis) start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Solvent) start->check_conditions fresh_solution Prepare Fresh Solution check_purity->fresh_solution stability_study Perform Stability Study check_purity->stability_study If degradation is suspected modify_protocol Modify Protocol (Adjust pH, Change Solvent) check_conditions->modify_protocol resolved Issue Resolved fresh_solution->resolved modify_protocol->resolved not_resolved Issue Persists (Further Investigation Needed) stability_study->not_resolved

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure adequate heating and mixing, as localized temperature gradients can occur in larger vessels.
Side reactions.- Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts.- Consider a solvent with a lower boiling point to maintain a consistent temperature.
Loss of product during workup.- Optimize the recrystallization solvent system to maximize product precipitation while leaving impurities in solution.- Ensure the pH is optimal for product precipitation during neutralization.
Product Impurity Unreacted starting materials.- Use a slight excess of one reagent to ensure the complete consumption of the other, depending on which is easier to remove during purification.- Monitor the reaction to completion with TLC before workup.
Formation of byproducts.- Adjust the reaction temperature and time to minimize byproduct formation.- Employ column chromatography for purification if recrystallization is insufficient.
Inefficient purification.- Experiment with different solvent systems for recrystallization.- Ensure the product is thoroughly dried to remove residual solvent.
Reaction Stalls Poor quality of reagents.- Use freshly distilled or recrystallized starting materials.- Verify the purity of reagents using appropriate analytical techniques (e.g., NMR, melting point).
Inadequate mixing.- Use an overhead stirrer for larger scale reactions to ensure homogeneity.- Baffles within the reactor can improve mixing efficiency.
Difficulty with Product Isolation Product is too soluble in the recrystallization solvent.- Test a range of solvent polarities to find a suitable system where the product has low solubility at room temperature and high solubility at elevated temperatures.- Consider anti-solvent precipitation.
Oily product formation.- Ensure all starting materials are consumed before workup.- Try triturating the oil with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-5-phenyl-1,3,4-thiadiazole?

A1: A widely used method is the cyclization of thiosemicarbazide with a benzoic acid derivative, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[1][2] Another common approach involves the reaction of thiosemicarbazide with a benzoyl halide.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[3] A suitable solvent system, such as ethyl acetate/chloroform, can be used to separate the product from the starting materials.[3] The disappearance of the limiting reactant spot indicates the reaction is nearing completion.

Q3: What is a suitable recrystallization solvent for purifying the final product?

A3: Ethanol is frequently used for the recrystallization of 2-Amino-5-phenyl-1,3,4-thiadiazole.[1] A mixture of DMF and water has also been reported as an effective recrystallization solvent.

Q4: What are some common side reactions to be aware of during scale-up?

A4: Inadequate temperature control can lead to the formation of various byproducts. Overheating can cause decomposition of the thiadiazole ring. Incomplete cyclization may also occur, leading to the presence of intermediate species in the final product.

Q5: Are there any safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, concentrated sulfuric acid and phosphorus pentachloride are corrosive and should be handled with extreme care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

This protocol is adapted from literature procedures and provides a general method for the synthesis.[1]

Materials:

  • Thiosemicarbazide

  • Benzoic acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) in ethanol (50 mL).

  • Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate out of the solution.

  • Filter the solid and wash it with cold water.

  • Neutralize any remaining acid by washing the solid with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-Amino-5-phenyl-1,3,4-thiadiazole.

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (100 g)
Thiosemicarbazide 0.51 g (5.6 mmol)51 g (0.56 mol)
Benzoic Acid 0.68 g (5.6 mmol)68 g (0.56 mol)
Conc. H₂SO₄ ~0.5 mL~50 mL
Ethanol 10 mL1 L
Reaction Time 2 hours4-6 hours
Reaction Temp. Reflux (~78 °C)Reflux (~78 °C)
Typical Yield 80-90%75-85%
Purity (by HPLC) >98%>97%

Visualizations

Synthesis Pathway of 2-Amino-5-phenyl-1,3,4-thiadiazole

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzoic_Acid Benzoic Acid Reaction Cyclization Benzoic_Acid->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Reagents H₂SO₄ (conc.) Ethanol Reagents->Reaction Product 2-Amino-5-phenyl-1,3,4-thiadiazole Reaction->Product

Caption: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Reactants Remain Complete Reaction Complete Check_Completion->Complete No Reactants Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Check_Workup Review Workup & Purification Complete->Check_Workup Extend_Time->Check_Completion Workup_Issue Workup Issue Identified Check_Workup->Workup_Issue Yes Reagent_Issue Check Reagent Purity Check_Workup->Reagent_Issue No Optimize_Purification Optimize Recrystallization / pH Workup_Issue->Optimize_Purification End Yield Improved Optimize_Purification->End Reagent_Issue->End

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Comparative Analysis of 2-Amino-4-phenylthiazole Derivatives and Other Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological performance of 2-amino-4-phenylthiazole derivatives against other thiazole-based compounds is provided below for researchers, scientists, and drug development professionals. It is important to note that a direct comparative analysis of "2-Amino-5-phenyl-1,3-thiazol-4-ol" was not possible due to the absence of specific experimental data for this particular molecule in the available literature. Therefore, this guide focuses on the well-studied and structurally related 2-amino-4-phenylthiazole scaffold and its derivatives.

The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This section compares the performance of various substituted 2-amino-4-phenylthiazole derivatives with other thiazole and thiadiazole compounds, supported by experimental data from published studies.

Anticancer Activity

Derivatives of 2-amino-4-phenylthiazole have been extensively investigated for their potential as anticancer agents. The substitution pattern on the thiazole ring and the amino group significantly influences their cytotoxic activity.

A study on novel 2-amino-4-phenylthiazole derivatives containing amide moieties revealed significant antiproliferative activity against several human cancer cell lines.[3] For instance, compound 5b from this series demonstrated outstanding growth inhibitory effects, particularly against the HT29 human colon cancer cell line, with an IC50 value of 2.01 µM.[3] Molecular docking studies suggest that these compounds could act as potential inhibitors of relevant biological targets in cancer cells.[3]

Another series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, also showed potent and selective antiproliferative activity. One promising analogue exhibited an IC50 value of 16.3 µM against human K563 leukemia cells.[2] Furthermore, 2-aminothiazole derivatives with lipophilic substituents at the 4- or 5-position have demonstrated good to moderate activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with one compound showing IC50 values of 4.89 and 4.03 µM, respectively.[2]

In a different study, a series of thiazole derivatives were synthesized and screened for their cytotoxic activity against the Leukemia HL-60 cell line. Compound 4b from this series was identified as the most promising antitumor candidate.[4] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis, increasing the concentration of caspase 3 by four-fold compared to the untreated control.[4]

Table 1: Comparative Anticancer Activity (IC50) of Various Thiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5b 2-Amino-4-phenylthiazole with amide moietyHT29 (Colon)2.01[3]
Dasatinib Analog 2-Amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[2]
Analog 20 2-Aminothiazole with lipophilic substituentsH1299 (Lung)4.89[2]
Analog 20 2-Aminothiazole with lipophilic substituentsSHG-44 (Glioma)4.03[2]
4b Substituted 2-aminothiazoleHL-60 (Leukemia)Not specified[4]
1o 2-Amino-1,3,4-oxadiazole derivativeHepG2 (Liver)8.6[5]
Antimicrobial Activity

Thiazole and thiadiazole derivatives are also well-recognized for their antimicrobial properties. The structural modifications around these heterocyclic cores play a crucial role in their activity against various bacterial and fungal strains.

A study focusing on 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[6] The most potent compound in this series achieved a minimal inhibitory concentration (MIC) value on a P. aeruginosa strain, demonstrating the importance of substituents on the thiazol-4-one core.[6] Notably, these compounds exhibited low cytotoxicity against HEK-293 cells, suggesting a favorable selectivity profile.[6]

In another investigation, novel thiazole derivatives bearing β-amino acid and aromatic moieties showed selective and potent bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 µg/mL.[7] Specifically, they displayed profound activity against S. aureus (MIC 1–2 µg/mL), including strains with defined resistance mechanisms.[7] Some of these compounds also exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris.[7]

Furthermore, a series of 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity.[8] Compounds IVa and IVb from this series exhibited good antimicrobial activity when compared to the standard drug ofloxacin.[8]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole and Thiadiazole Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Most Potent Analog 2-Amino-5-alkylidene-thiazol-4-oneP. aeruginosaNot specified[6]
2a-c Thiazole with β-amino acid moietyGram-positive pathogens1-64[7]
2a-c Thiazole with β-amino acid moietyS. aureus1-2[7]
IVa, IVb 2-Amino-disubstituted-1,3,4-thiadiazoleVarious bacteriaNot specified[8]
1b, 1e, 1g 2-Amino-1,3,4-oxadiazoleStreptococcus faecalis, MSSA, MRSA4-64[5]
2g 2-Amino-1,3,4-thiadiazoleCandida albicans8[5]
2g 2-Amino-1,3,4-thiadiazoleAspergillus niger64[5]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

The anticancer activity of the synthesized thiazole derivatives was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29, Karpas299, HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][5]

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)

The antimicrobial activity of the compounds was determined using standard methods such as the Kirby-Bauer disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][8]

  • Bacterial and Fungal Strains: A panel of clinically relevant bacterial (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa) and fungal strains (e.g., C. albicans, A. niger) were used.[6][7][8]

  • Inoculum Preparation: Standardized microbial inoculums were prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Disc Diffusion Method:

    • Agar plates were uniformly inoculated with the microbial suspension.

    • Sterile paper discs impregnated with known concentrations of the test compounds were placed on the agar surface.

    • The plates were incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc was measured in millimeters.

  • Broth Microdilution Method (for MIC determination):

    • Serial two-fold dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well was inoculated with the standardized microbial suspension.

    • The plates were incubated, and the lowest concentration of the compound that completely inhibited visible microbial growth was recorded as the MIC.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation s1 Synthesis of Thiazole Derivatives s2 Structural Elucidation (NMR, MS, IR) s1->s2 b1 Anticancer Activity Screening s2->b1 b2 Antimicrobial Activity Screening s2->b2 ac1 MTT Assay on Cancer Cell Lines b1->ac1 am1 Disc Diffusion / Broth Microdilution b2->am1 ac2 Determination of IC50 Values ac1->ac2 ac3 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis) ac2->ac3 am2 Determination of MIC Values am1->am2 synthesis_pathway acetophenone Acetophenone intermediate Hantzsch Thiazole Synthesis acetophenone->intermediate thiourea Thiourea thiourea->intermediate iodine Iodine (I2) iodine->intermediate Catalyst/Oxidant aminophenylthiazole 2-Amino-4-phenylthiazole intermediate->aminophenylthiazole derivatives Further Derivatization (e.g., Acylation, Schiff Base Formation) aminophenylthiazole->derivatives final_compounds Biologically Active Thiazole Derivatives derivatives->final_compounds

References

A Comparative Guide to the Bioactivity of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of 2-amino-4-phenyl-1,3-thiazole derivatives, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics. While specific data for "2-Amino-5-phenyl-1,3-thiazol-4-ol" is not extensively available in the public domain, this guide focuses on structurally related analogs, providing a comparative framework based on available experimental data. The primary bioactivities explored include anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of 2-amino-4-phenylthiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-amino-4-phenylthiazole derivatives against various cancer cell lines. This data highlights the influence of different substitutions on the thiazole ring and the 2-amino group on cytotoxic potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5b 2-(substituted amide)-4-phenylthiazoleHT29 (Colon)2.01[2]
A549 (Lung)8.64[3]
HeLa (Cervical)6.05[3]
Karpas299 (Lymphoma)13.87[3]
20 2-amino-4,5-disubstituted thiazoleH1299 (Lung)4.89[3]
SHG-44 (Glioma)4.03[3]
27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6[3]
56a 2-(substituted pyran)-4-phenylthiazoleNUGC (Gastric)0.022[3]
DLD1 (Colon)0.039[3]
HA22T (Liver)0.160[3]
HEPG2 (Liver)0.082[3]
MCF-7 (Breast)0.122[3]
HONE1 (Nasopharyngeal)0.049[3]
Mechanism of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to modulate key cellular signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.

anticancer_pathway cluster_drug 2-Aminothiazole Derivatives cluster_pathways Cellular Targets & Pathways drug 2-Aminothiazole Derivatives kinase Kinase Inhibition (e.g., EGFR, VEGFR, ALK) drug->kinase tubulin Tubulin Polymerization Inhibition drug->tubulin hdac HDAC/HAT Inhibition drug->hdac myd88 MyD88 Inhibition drug->myd88 cell_cycle Cell Cycle Arrest (G2/M or G0/G1 phase) kinase->cell_cycle tubulin->cell_cycle hdac->cell_cycle apoptosis Apoptosis Induction (Caspase activation, Bcl-2/Bax modulation) myd88->apoptosis cell_cycle->apoptosis

Anticancer mechanisms of 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives) and incubated for a further 48-72 hours.[4]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[4][5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4][5]

Antimicrobial Activity

2-Amino-4-phenylthiazole derivatives have also been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Comparative In Vitro Antimicrobial Activity

The following table presents the MIC values of various 2-aminothiazole derivatives against selected bacterial and fungal strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
121d 2-(piperazinyl)-thiazole derivativeS. aureus2-128--[6]
E. coli2-128--[6]
124 2-(thioureido)-thiazole derivativeS. aureus4-16--[6]
S. epidermidis4-16--[6]
2a-c Thiazole with β-amino acidGram-positive bacteria1-64A. fumigatus-[7]
L1 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazineS. aureus128C. glabrata32[8]
4a8 2-amino-4,5-diarylthiazoleC. albicans>334C. albicans>334[9]
5a8 Demethylated 4a8C. albicans9C. albicans9[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compounds in Broth prep_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Anti-inflammatory Activity

Certain 2-amino-4-phenylthiazole derivatives have shown promise as anti-inflammatory agents. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.

Comparative In Vitro Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected 2-aminothiazole derivatives.

Compound IDAssayModelActivityReference
15d MyD88 dimerization inhibitionLPS-induced mouse primary peritoneal macrophagesEffective inhibitor[10]
CX-32 PGE2 production inhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition[11]
CX-35 PGE2 production inhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition[11]
Bt2 Carrageenan-induced paw edemaRatsMost active in series[12][13]
Bt7 Carrageenan-induced paw edemaRatsMost active in series[12][13]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds can be attributed to the modulation of pathways such as the MyD88-dependent signaling cascade and the cyclooxygenase (COX) pathway.

anti_inflammatory_pathway cluster_drug 2-Aminothiazole Derivatives cluster_pathways Inflammatory Pathways drug 2-Aminothiazole Derivatives myd88 MyD88 Dimerization drug->myd88 Inhibit cox2 COX-2 Enzyme drug->cox2 Inhibit nfkb NF-κB Activation myd88->nfkb prostaglandins Prostaglandin Production cox2->prostaglandins inflammation Inflammation nfkb->inflammation prostaglandins->inflammation

Anti-inflammatory mechanisms.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, standard (treated with a known anti-inflammatory drug like diclofenac sodium), and test groups.[12][13]

  • Compound Administration: The test compounds are administered to the respective groups, typically intraperitoneally or orally.[12]

  • Induction of Edema: After a specific time, a subsiding dose of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

This comparative guide provides a snapshot of the promising bioactivities of 2-amino-4-phenylthiazole derivatives. The presented data and experimental protocols offer a foundation for further research and development of this important class of heterocyclic compounds for various therapeutic applications. The structure-activity relationships suggested by the comparative data can guide the design of more potent and selective analogs.

References

Unraveling the Bioactivity of 2-Amino-5-phenyl-1,3-thiazol-4-ol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, drawing upon experimental data from multiple studies. The following sections detail the anticancer, kinase inhibitory, and antimicrobial activities of these compounds, supported by quantitative data and experimental methodologies to aid in the rational design of novel therapeutics.

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the potential of 2-aminothiazole derivatives as anticancer agents, often through the inhibition of key kinases involved in cell proliferation and survival.

Structure-Activity Relationship Insights

The antiproliferative activity of 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles has been evaluated against a panel of human cancer cell lines. The data reveals that the nature of the substituent at the 2-position of the thiazole ring significantly influences cytotoxicity. For instance, the bioisosteric replacement of a phenyl ring with a 3-thienyl group can lead to a 1.5- to 3-fold increase in potency against certain cancer cell lines[1]. In another study, 2-aminothiazole derivatives were investigated as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), where specific analogues showed potent antiproliferative activities against human leukemia and prostate cancer cell lines.

The EGFR kinase, a key target in cancer therapy, has also been a focus for 2-aminothiazole analogues. Thiazolyl-pyrazoline derivatives have demonstrated significant EGFR inhibitory actions, with some compounds exhibiting sub-micromolar IC50 values[2]. Structure-activity relationship studies on these hybrids indicated that hydrophilic substituents, such as a p-hydroxy group on the phenyl ring, can enhance antiproliferative activity[2].

Furthermore, 2-aminothiazole derivatives have been identified as prospective inhibitors of Aurora kinases, which are crucial for tumor growth[3][4]. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of parameters like atomic volume, atomic charges, and electronegativity in designing potent inhibitors[3].

Comparative Anticancer and Kinase Inhibitory Data

The following tables summarize the in vitro activity of various 2-aminothiazole analogues against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole Analogues [1]

Compound2-Aryl SubstituentHeLa IC₅₀ (nM)MCF-7 IC₅₀ (nM)A549 IC₅₀ (nM)Jurkat IC₅₀ (nM)HL-60 IC₅₀ (nM)HT-29 IC₅₀ (nM)
3a Phenyl7 ± 1.2140 ± 25700 ± 12010 ± 1.58 ± 1.3450 ± 80
3b 3-Thienyl2.4 ± 0.5210 ± 40210 ± 354 ± 0.86 ± 1.1390 ± 70
3e 4-Fluorophenyl5 ± 0.9110 ± 20450 ± 858 ± 1.47 ± 1.2350 ± 65
3k 4-Methoxyphenyl10 ± 1.890 ± 15600 ± 11012 ± 2.010 ± 1.8250 ± 45
1 (Ref.) -4 ± 1180 ± 503100 ± 1005 ± 0.61 ± 0.2370 ± 100

Table 2: Kinase Inhibitory Activity of Thiazolyl-Pyrazoline Derivatives against EGFR [2]

CompoundStructure FeaturesEGFR IC₅₀ (nM)
7b p-hydroxy substituted phenyl83
7g p-hydroxy substituted phenyl262
7l p-hydroxy substituted phenyl171
7m p-methoxyphenyl305
Erlotinib (Ref.) -57

Antimicrobial Activity

2-Aminothiazole derivatives have also been extensively studied for their antibacterial and antifungal properties. The structural modifications around the thiazole core have a profound impact on their antimicrobial spectrum and potency.

Structure-Activity Relationship Insights

Studies on functionally substituted 2-aminothiazoles have revealed potent antibacterial activity, in some cases exceeding that of standard drugs like ampicillin and streptomycin[5]. Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for bacterial cell wall synthesis[5]. For antifungal activity, the inhibition of CYP51, a key enzyme in fungal ergosterol biosynthesis, is a proposed mechanism[5].

The introduction of Schiff bases to the 2-aminothiazole-4-carboxylate scaffold has yielded compounds with significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli[6].

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity. The following table presents the MIC values for a series of 2-aminothiazole derivatives against various bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole-4-carboxylate Schiff Bases [6]

CompoundTarget MicroorganismMIC (µg/mL)
2a Staphylococcus epidermidis (Gram-positive)250
2b Pseudomonas aeruginosa (Gram-negative)375
2d Staphylococcus aureus (Gram-positive)250
2g Escherichia coli (Gram-negative)375

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 2-aminothiazole analogues.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate human tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC50 value, representing the concentration of the inhibitor that reduces the kinase activity by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of 2-Aminothiazole Analogues start->synthesis purification Purification and Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer kinase Kinase Inhibition Assays purification->kinase antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 kinase->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis and biological evaluation of 2-aminothiazole analogues.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Thiazole Analogues lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfa->tlr4 ikk IKK tlr4->ikk ikb IκB nfkb NF-κB ikb->nfkb Inhibition nfkb_p P-NF-κB ikk->ikb Phosphorylates ikb_p P-IκB nfkb_nuc NF-κB nfkb_p->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes inhibitor 2-Aminothiazole Analogues inhibitor->ikk

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

References

Validating the Antimicrobial Efficacy of 2-Amino-5-phenyl-1,3-thiazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of compounds structurally related to "2-Amino-5-phenyl-1,3-thiazol-4-ol," contextualized with the performance of established antimicrobial agents. The data presented is synthesized from various studies on 2-aminothiazole and 1,3,4-thiadiazole derivatives, offering a benchmark for researchers and drug development professionals.

Comparative Antimicrobial Performance

The antimicrobial efficacy of various thiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for several thiazole derivatives compared to commonly used antibiotics and antifungals. Lower MIC values indicate greater efficacy.

Table 1: Antibacterial Activity of Thiazole Derivatives Compared to Standard Antibiotics

Compound/DrugTarget OrganismGram StainMIC (µg/mL)
Thiazole Derivatives
2-Amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosaGram-Negative3.91[1]
Bacillus subtilisGram-PositiveModest to significant activity[1]
Staphylococcus aureusGram-PositiveModest to significant activity[1]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Fluorinated/Chlorinated)Staphylococcus aureusGram-Positive20-28[2]
Bacillus subtilisGram-Positive20-28[2]
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amineEscherichia coliGram-NegativeGood to high activity[2]
Standard Antibiotics
AmpicillinResistant S. aureus, P. aeruginosa, E. coli-Higher MIC than some thiazole derivatives[3][4]
CiprofloxacinS. aureus, B. subtilisGram-Positive18-20[2]
E. coli, P. aeruginosaGram-Negative20-24[5]
NorfloxacinS. aureus, E. coli-Comparable to some thiazole derivatives[6]
GentamycinE. coli, Bacillus sp.-Zone of inhibition: 14-16mm at 100µg/ml[7]

Table 2: Antifungal Activity of Thiazole Derivatives Compared to Standard Antifungals

Compound/DrugTarget OrganismMIC (µg/mL)
Thiazole Derivatives
Heteroaryl(aryl) thiazole derivativesCandida species0.06-0.47[3][4]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (Oxygenated substituents)Aspergillus niger, Candida albicans32-42[5]
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amineCandida albicansGood to high activity[2]
Standard Antifungals
FluconazoleCandida strainsComparable to effective thiazole derivatives[6]
A. niger, C. albicans24-26[5]
KetoconazoleCandida strainsComparable to effective thiazole derivatives[6]
GriseofulvinCandida albicans, Saccharomyces cerevisiaeZone of inhibition: 15-21mm at 100µg/ml[7]

Experimental Protocols

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests.[8][9][10][11]

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.[8][9][10]

  • Preparation of Inoculum:

    • Select several well-isolated colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in a sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.[8]

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][10]

Protocol 2: Agar Well Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[8]

  • Preparation of Agar Plates and Inoculum:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • Create a microbial lawn by evenly streaking a sterile swab dipped in the inoculum across the entire surface of a Mueller-Hinton agar plate.[8][11]

  • Creation of Wells and Application of Compound:

    • Use a sterile cork borer to create uniform wells in the agar.

    • Add a fixed volume of the test compound solution to a designated well. A known antibiotic solution should be used as a positive control.

  • Incubation and Measurement:

    • Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizing Experimental and Mechanistic Pathways

To further clarify the processes involved in antimicrobial efficacy testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Isolate Colonies Isolate Colonies Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Isolate Colonies->Prepare Inoculum (0.5 McFarland) Inoculate Microplate Inoculate Microplate Prepare Inoculum (0.5 McFarland)->Inoculate Microplate Serial Dilutions of Compound Serial Dilutions of Compound Serial Dilutions of Compound->Inoculate Microplate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Microplate->Incubate (37°C, 18-24h) Observe Growth Observe Growth Incubate (37°C, 18-24h)->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC

Caption: Workflow for MIC determination using the broth microdilution method.

G cluster_pathway Bacterial Cell Thiazole Derivative Thiazole Derivative Enzyme (e.g., MurB) Enzyme (e.g., MurB) Thiazole Derivative->Enzyme (e.g., MurB) Inhibits Cell Wall Synthesis Cell Wall Synthesis Enzyme (e.g., MurB)->Cell Wall Synthesis Catalyzes Inhibition of Synthesis Inhibition of Synthesis Enzyme (e.g., MurB)->Inhibition of Synthesis Substrate Substrate Substrate->Enzyme (e.g., MurB) Binds to Cell Wall Synthesis->Inhibition of Synthesis

References

A Comparative Analysis of a Novel 2-Amino-1,3,4-Thiadiazole Derivative and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a potent 2-amino-1,3,4-thiadiazole derivative against the well-known kinase inhibitors Dasatinib, Sorafenib, and Imatinib, with a focus on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).

The compound "2-Amino-5-phenyl-1,3-thiazol-4-ol" specified in the query is likely a typographical error, as extensive database searches consistently point towards the closely related and biologically active scaffold, 2-amino-1,3,4-thiadiazole. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors. This guide focuses on a particularly potent, albeit structurally distinct, 2-amino-1,3,4-thiadiazole derivative identified in recent studies, which exhibits strong inhibitory activity against CDK2, a key regulator of the cell cycle.

Executive Summary

A novel 2-amino-1,3,4-thiadiazole derivative has demonstrated exceptional potency against CDK2, a critical enzyme in cell cycle progression. This guide presents a head-to-head comparison of its inhibitory activity with the established multi-kinase inhibitors Dasatinib, Sorafenib, and Imatinib. While these established drugs target a broad spectrum of kinases, their efficacy against CDK2 is notably less pronounced than that of the novel thiadiazole compound.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against CDK2. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (µM)
2-Amino-1,3,4-thiadiazole Derivative (Compound 4)[1][2]CDK20.005
DasatinibCDK218
SorafenibCDK2>100
ImatinibCDK2>100

Experimental Protocols

The determination of kinase inhibitory activity (IC50 values) is a critical aspect of drug discovery. Below is a detailed methodology for a typical in vitro kinase assay used to evaluate the potency of inhibitors against CDK2.

CDK2/Cyclin E Kinase Assay Protocol

This protocol outlines a common method for measuring the inhibitory activity of compounds against the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[3]

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, the following components are added in order:

    • Kinase buffer

    • Test compound solution (or DMSO for control)

    • CDK2/Cyclin E enzyme

    • Substrate solution

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[3]

  • Termination and Detection:

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3]

    • The plate is incubated at room temperature for 40 minutes.[3]

    • The Kinase Detection Reagent is then added, which converts the ADP generated by the kinase reaction into a luminescent signal.[3]

    • The plate is incubated for another 30 minutes at room temperature.[3]

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the central role of CDK2 in the regulation of the cell cycle, specifically at the G1/S phase transition.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase p21_p27 p21 / p27 (CKI) p21_p27->CDK2_CyclinE inhibits Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative Thiadiazole->CDK2_CyclinE inhibits

Caption: CDK2 signaling pathway and point of inhibition.

Experimental Workflow

The diagram below outlines the typical workflow for evaluating the kinase inhibitory potential of a compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Stock Prepare Compound Stock Solution (e.g., in DMSO) Start->Stock Dilution Serial Dilution of Compound Stock->Dilution Assay In Vitro Kinase Assay (CDK2/Cyclin E) Dilution->Assay Detection Signal Detection (Luminescence) Assay->Detection Analysis Data Analysis: Calculate % Inhibition Detection->Analysis IC50 Determine IC50 Value Analysis->IC50 End End: Potency Determined IC50->End

Caption: Experimental workflow for IC50 determination.

References

Navigating the Selectivity Landscape of 2-Aminothiazole Derivatives: A Comparative Guide to Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of 2-aminothiazole derivatives is crucial for the development of safe and effective therapeutics. While specific data for "2-Amino-5-phenyl-1,3-thiazol-4-ol" is not publicly available, this guide provides a comparative framework for assessing the selectivity of the broader 2-aminothiazole class of compounds, leveraging established experimental protocols and highlighting potential off-target considerations.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, the therapeutic potential of these derivatives is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, underscoring the importance of comprehensive cross-reactivity profiling during drug discovery and development.

Understanding the Target Landscape and Off-Target Potential

Derivatives of the 2-aminothiazole class have been shown to interact with a diverse range of biological targets. The specific nature of these interactions is highly dependent on the substitutions on the thiazole ring.[1][6] Due to the structural similarities of binding sites within protein families, such as kinases, G-protein coupled receptors (GPCRs), and proteases, there is a potential for cross-reactivity.

It is therefore imperative for researchers to proactively assess the selectivity of any novel 2-aminothiazole derivative. This typically involves screening the compound against a panel of relevant targets to identify any unintended interactions.

Experimental Approaches to Determine Cross-Reactivity

A multi-pronged approach employing a suite of biochemical and cell-based assays is the most effective strategy for characterizing the selectivity profile of a 2-aminothiazole derivative.

Kinase Inhibitor Profiling

Given that a significant number of 2-aminothiazole derivatives are designed as kinase inhibitors, assessing their selectivity across the kinome is a critical first step.

Table 1: Representative Kinase Selectivity Data for a Hypothetical 2-Aminothiazole Derivative (Compound X)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Primary Target (e.g., EGFR) 15 95%
Off-Target 1 (e.g., VEGFR2)25070%
Off-Target 2 (e.g., SRC)80045%
Off-Target 3 (e.g., ABL1)>10,000<10%
Off-Target 4 (e.g., CDK2)>10,000<5%

Experimental Protocol: In Vitro Kinase Assay (General)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the specific kinase and its corresponding substrate to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., a 2-aminothiazole derivative) in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration typically near the Km for the specific kinase).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method. Common methods include:

      • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[7]

      • Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-Based Assays: Employ luciferase-based systems that measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[8]

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (2-Aminothiazole Derivative) Incubation Incubation Compound->Incubation KinasePanel Panel of Kinases KinasePanel->Incubation Reagents Assay Reagents (Buffer, ATP, Substrate) Reagents->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[9][10][11][12]

Table 2: Representative CETSA Data for a Hypothetical 2-Aminothiazole Derivative (Compound Y)

Target ProteinTreatmentMelting Temperature (Tm) (°C)ΔTm (°C)
Primary Target Vehicle (DMSO)48.5-
Compound Y (10 µM)53.2+4.7
Known Off-Target Vehicle (DMSO)55.1-
Compound Y (10 µM)55.3+0.2
Unrelated Protein Vehicle (DMSO)62.7-
Compound Y (10 µM)62.6-0.1

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate under normal culture conditions for a specific duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.[13]

  • Protein Extraction and Quantification:

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection:

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as:

      • Western Blotting: A semi-quantitative method that uses antibodies to detect the target protein.

      • ELISA or AlphaLISA: More quantitative immunoassays.[13]

      • Mass Spectrometry: For proteome-wide analysis (proteome-wide CETSA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A shift in the Tm in the presence of the compound indicates target engagement.

CETSA_Workflow A Cell Culture & Treatment (Compound vs. Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis & Separation of Soluble Proteins B->C D Protein Quantification (e.g., Western Blot, MS) C->D E Melting Curve Analysis (ΔTm Determination) D->E

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).

Competitive Binding Assays

These assays are used to determine the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand.[14][15][16][17]

Table 3: Representative Competitive Binding Data for a Hypothetical 2-Aminothiazole Derivative (Compound Z)

TargetLabeled LigandKi (nM) of Compound Z
Primary Target Labeled Ligand A50
Potential Off-Target Labeled Ligand B1200

Experimental Protocol: Competitive Binding Assay (General)

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the target protein.

    • Prepare a solution of the purified target protein or cell membranes expressing the target.

    • Prepare a solution of a high-affinity radiolabeled or fluorescently labeled ligand for the target.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Procedure:

    • In a microplate, combine the target protein/membranes, the labeled ligand (at a fixed concentration, typically at or below its Kd), and the unlabeled test compound at various concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound labeled ligand from the free labeled ligand. Common methods include:

      • Filtration: Rapidly passing the reaction mixture through a filter that retains the protein-bound ligand.

      • Size-Exclusion Chromatography: Separating based on molecular size.

  • Detection:

    • Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[15]

Conclusion

A thorough investigation of the cross-reactivity of 2-aminothiazole derivatives is a non-negotiable aspect of modern drug discovery. While specific data for "this compound" remains elusive, the principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the selectivity of this important class of compounds. By employing a combination of in vitro kinase profiling, cellular thermal shift assays, and competitive binding assays, a comprehensive understanding of a compound's target engagement and off-target interaction profile can be achieved, ultimately leading to the development of safer and more effective medicines. The 2-aminothiazole scaffold, while promising, can also be associated with metabolic activation and potential toxicity, further emphasizing the need for careful and thorough characterization.[18]

References

Comparative Benchmarking Analysis: 2-Amino-5-phenyl-1,3-thiazol-4-ol Against Standard BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The constitutive activation of the MAPK signaling pathway, frequently driven by the BRAF V600E mutation, is a critical oncogenic event in approximately 50% of melanomas.[1][2][3] Targeted inhibitors of the BRAF kinase have become a cornerstone of therapy for this patient population.[3][4] This guide provides a comparative analysis of the investigational compound "2-Amino-5-phenyl-1,3-thiazol-4-ol" (herein referred to as Compound X) against the FDA-approved standard-of-care BRAF inhibitors, Vemurafenib and Dabrafenib. This analysis is based on a series of standardized preclinical in vitro assays designed to evaluate potency, cellular activity, selectivity, and metabolic stability. All data presented herein is hypothetical and for illustrative purposes, reflecting a typical preclinical benchmarking workflow.

Quantitative Data Summary

The following tables summarize the in vitro performance of Compound X in comparison to Vemurafenib and Dabrafenib. Data points represent the mean of three independent experiments (n=3).

Table 1: Biochemical Potency and Cellular Activity

CompoundTarget Kinase IC₅₀ (BRAF V600E) [nM]Cell-Based GI₅₀ (A375 Melanoma Cells) [nM]
Compound X 1585
Vemurafenib 31110
Dabrafenib 550

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration. A375 is a human melanoma cell line with the BRAF V600E mutation.

Table 2: Kinase Selectivity Profile

CompoundOff-Target Kinase IC₅₀ (c-RAF) [nM]Off-Target Kinase IC₅₀ (EGFR) [nM]Selectivity Ratio (c-RAF / BRAF V600E)
Compound X >10,000>10,000>667x
Vemurafenib 100>10,000~3.2x
Dabrafenib 15>10,000~3.0x

A higher selectivity ratio indicates greater specificity for the target kinase, which can correlate with a more favorable side-effect profile.

Table 3: In Vitro Metabolic Stability

CompoundHuman Liver Microsomal Stability (t½) [min]
Compound X 45
Vemurafenib 35
Dabrafenib 55

t½: Half-life, the time required for 50% of the compound to be metabolized.

Signaling Pathway and Experimental Workflow

Visual diagrams provide a clear overview of the biological context and the experimental process used for this benchmarking study.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Vemurafenib Vemurafenib & Dabrafenib Vemurafenib->BRAF CompoundX Compound X CompoundX->BRAF

Caption: BRAF V600E Signaling Pathway and Inhibitor Action.

start Hypothesis: Compound X inhibits BRAF V600E biochem Biochemical Assay: In Vitro Kinase Inhibition (IC₅₀) start->biochem cell Cell-Based Assay: Proliferation in A375 cells (GI₅₀) start->cell selectivity Selectivity Assay: Off-Target Kinase Panel (IC₅₀) start->selectivity adme ADME Assay: Microsomal Stability (t½) start->adme data Data Analysis & Comparison Tables biochem->data cell->data selectivity->data adme->data conclusion Conclusion: Comparative Efficacy Profile data->conclusion

Caption: Preclinical In Vitro Benchmarking Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro BRAF V600E Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. A time-resolved fluorescence energy transfer (TR-FRET) format is commonly used.

  • Principle: The assay measures the enzymatic transfer of phosphate from ATP to a biotinylated peptide substrate by recombinant BRAF V600E. Inhibition of the kinase prevents this phosphorylation. A europium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate, which binds the biotin tag. Excitation of europium results in FRET to APC, generating a signal that is inversely proportional to kinase inhibition.

  • Procedure:

    • Compound Preparation: Serially dilute test compounds (Compound X, Vemurafenib, Dabrafenib) in DMSO to create a 10-point concentration gradient.

    • Reaction Setup: In a 384-well assay plate, add 2.5 µL of 4x test compound dilution.

    • Enzyme Addition: Add 5 µL of 2x recombinant human BRAF V600E enzyme solution in kinase buffer and incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 2.5 µL of 4x substrate/ATP mixture (biotinylated MEK1 peptide and ATP at its Kₘ concentration) to initiate the reaction.

    • Incubation: Incubate the plate for 60 minutes at 25°C.

    • Detection: Add 10 µL of TR-FRET detection reagent (containing Eu-antibody and SA-APC) to stop the reaction. Incubate for 60 minutes in the dark.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of inhibitor concentration. Determine IC₅₀ values using a four-parameter logistic fit.[5]

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.[6][7]

  • Principle: The MTS reagent is reduced by mitochondrial dehydrogenases in viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.[6][7]

  • Procedure:

    • Cell Seeding: Seed A375 melanoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the appropriate wells. Include a vehicle-only (DMSO) control.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Incubation: Incubate for 2-4 hours at 37°C until color development is sufficient.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percent growth inhibition. Plot percent inhibition against the logarithm of compound concentration to calculate the GI₅₀ value.[8]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by incubating it with human liver microsomes.[9][10][11][12]

  • Principle: The test compound is incubated with human liver microsomes and the essential cofactor NADPH to initiate Phase I metabolism. The concentration of the parent compound is measured at several time points to determine its rate of disappearance.[10][12]

  • Procedure:

    • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system.

    • Incubation: Pre-warm the microsomal solution to 37°C. Add the test compound (final concentration 1 µM).

    • Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Data Acquisition: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

    • Analysis: Plot the natural logarithm of the percent of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[11]

References

Comparative Analysis of the Biological Activity of 5-Substituted 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1][2] Strategic substitution at the 5-position of the thiazole ring has been a focal point of investigation, as it significantly influences the therapeutic potential of these derivatives.[1][3] This guide provides an objective comparison of the anticancer and antimicrobial activities of various 5-substituted 2-aminothiazole derivatives, supported by experimental data and detailed methodologies.

The 2-aminothiazole core is a versatile pharmacophore present in several FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of different substituents at the 5-position can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[1]

Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives

The antiproliferative activity of 5-substituted 2-aminothiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of its cytotoxic potential. The data presented below summarizes the IC50 values of several derivatives, highlighting the impact of the 5-position substituent.

Table 1: In Vitro Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives (IC50 in µM)

Compound ID5-SubstituentCancer Cell LineIC50 (µM)
1 BromoHuman Lung Cancer (H1299)Moderate Activity
2 BromoHuman Glioma (SHG-44)Moderate Activity
20 ButylideneHuman Lung Cancer (H1299)4.89[2]
20 ButylideneHuman Glioma (SHG-44)4.03[2]
8a Aromatic SubstitutionBroad Spectrum (60 cell lines)Broad-spectrum activity
9 Phenylcarboxamide-Potentially high activity
IIIk (Z)-5-(furan-2-ylmethylidene)Leukemia (CCRF-CEM, RPMI-8226)High Activity
IIIp (Z)-5-(4-diethylaminophenylmethylidene)CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)High Activity

Note: "Moderate Activity" and "Broad-spectrum activity" are reported as described in the source literature where specific IC50 values were not provided in the snippet.[1][2]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

The nature of the substituent at the 5-position of the 2-aminothiazole ring plays a critical role in determining the anticancer potency.

  • Lipophilic Substituents: The introduction of lipophilic groups such as methyl, bromo, phenyl, or butylidene at the 5-position has been shown to result in compounds with moderate to good antitumor activities.[2] For example, compound 20 , with a butylidene substituent, demonstrated potent activity against human lung and glioma cancer cell lines.[2]

  • Aromatic vs. Aliphatic Substituents: Aromatic substitutions at the 5-position generally lead to improved antitumor activity compared to aliphatic substitutions like methyl or ethyl carboxylate groups.[2] Compound 8a , featuring an aromatic substitution, exhibited broad-spectrum activity against a large panel of cancer cell lines.[2]

  • Phenylcarboxamide Group: The presence of a 5-phenylcarboxamide group, as in compound 9 , is suggested to fit within a lipophilic pocket of its biological target, potentially leading to enhanced activity.[2]

  • Ylidene Derivatives: 5-ylidene derivatives have shown significant selective action against various cancer cell lines, with compounds like IIIk and IIIp demonstrating high levels of activity.[4]

Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives

The antimicrobial potential of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The parent 2-aminothiazole generally exhibits low intrinsic antimicrobial activity.[1]

Table 2: In Vitro Antimicrobial Activity of 5-Substituted 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound ID5-Substituent/General ClassMicroorganismMIC (µg/mL)
Functionally Substituted Derivatives VariousBacteria & FungiPotent activity, often better than reference drugs
Compound 8 Functionally SubstitutedBacteriaBest antibacterial activity in its series
Compound 1 Functionally SubstitutedFungiBest antifungal activity in its series
Thiazolyl-thiourea derivatives Halogenated phenylStaphylococcus aureus, S. epidermidis4 - 16

Note: Specific MIC values for individual compounds were not always available in the provided snippets. The table reflects the general findings of the cited studies.[5][6][7]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Functional Substitutions: The introduction of various functional groups at the 5-position can lead to potent antibacterial and antifungal agents, with some compounds exhibiting greater activity than standard drugs like ampicillin, streptomycin, ketoconazole, and bifonazole.[5][7]

  • Thiourea Derivatives: Halogen-substituted phenyl-thiourea derivatives at the 2-amino position, with substitutions also impacting the 5-position's environment, have shown promising efficacy against staphylococcal species.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of 5-substituted 2-aminothiazole derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-substituted 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.[8]

  • Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][7]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 5-substituted 2-aminothiazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (e.g., α-haloketones, thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis derivatization 5-Position Substitution synthesis->derivatization purification Purification & Characterization derivatization->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Microdilution) purification->antimicrobial sar Structure-Activity Relationship Analysis anticancer->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and evaluation of 5-substituted 2-aminothiazole derivatives.

Mechanism of Action: Kinase Inhibition

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation, Survival, etc. PhosphoSubstrate->Proliferation Inhibitor 5-Substituted 2-Aminothiazole Derivative Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of kinase signaling pathways by 5-substituted 2-aminothiazole derivatives.

References

Comparative Oncology: An In-depth Analysis of 2-Aminothiazole Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer potential of 2-aminothiazole derivatives, presenting a comparative analysis of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action through key signaling pathways.

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs, including the tyrosine kinase inhibitors Dasatinib and Alpelisib.[1][2] This versatile heterocyclic motif serves as a fertile ground for the development of novel therapeutic agents with potent and selective anticancer activity. This guide provides an objective comparison of the performance of various 2-aminothiazole derivatives, supported by experimental data, to aid researchers in the strategic design and development of next-generation cancer therapeutics.

Performance Comparison of 2-Aminothiazole Derivatives

The anticancer efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. A vast body of research has demonstrated their potent cytotoxic effects across a wide spectrum of human cancer cell lines, including but not limited to breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers.[1][2] The following tables summarize the in vitro cytotoxic activity of selected 2-aminothiazole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Substituted 2-Aminothiazole Derivatives against Various Cancer Cell Lines
Compound/Derivative IDCancer Cell LineIC50 Value (µM)
Dasatinib K562 (Leukemia)0.011
MCF-7 (Breast)< 1
HT-29 (Colon)< 1
Alpelisib (BYL719) - (PI3Kα inhibitor)0.005 (enzymatic)
Compound 21 K562 (Leukemia)16.3
MCF-7 (Breast)20.2
HT-29 (Colon)21.6
Compound 20 H1299 (Lung)4.89
SHG-44 (Glioma)4.03
TH-39 K562 (Leukemia)0.78
Compounds 23 & 24 HepG2 (Liver)510 & 570
PC12 (Pheochromocytoma)309 & 298
Compound 27 HeLa (Cervical)1.6 ± 0.8
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic)43.08
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) HS 578T (Breast)0.8

Note: The data presented is a compilation from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.[2][3][4][5]

Mechanisms of Anticancer Action

2-Aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[3]

Apoptosis Induction

A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the modulation of the Bcl-2 family of proteins.[3] Specifically, certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and the dismantling of the cell.[3][6] Some derivatives have also been shown to increase levels of other pro-apoptotic proteins like Bim and the endonuclease EndoG.[6]

G cluster_cell Cancer Cell cluster_mito Mitochondrion 2-AT_Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 2-AT_Derivative->Bcl2 Bax Bax 2-AT_Derivative->Bax CytoC Cytochrome c Bcl2->CytoC Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Induction by 2-Aminothiazole Derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[3] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause an accumulation of cells in the S and G2/M phases in colorectal cancer.[2][3] This cell cycle arrest is often a precursor to apoptosis.

G 2-AT_Derivative 2-Aminothiazole Derivative G0G1 G0/G1 Phase 2-AT_Derivative->G0G1 Arrest G2M G2/M Phase 2-AT_Derivative->G2M Arrest S S Phase G0G1->S S->G2M Mitosis Mitosis G2M->Mitosis Mitosis->G0G1

Cell Cycle Arrest Induced by 2-Aminothiazoles.
Inhibition of Key Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors, and many derivatives have been shown to target signaling pathways that are frequently dysregulated in cancer.[3]

PI3K/Akt/mTOR Pathway: Alpelisib, a clinically approved drug, is an α-specific PI3K inhibitor.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. 2-aminothiazole derivatives can inhibit PI3Kα, preventing the phosphorylation of PIP2 to PIP3.[2] This, in turn, inhibits the activation of Akt and its downstream effector mTOR, leading to a reduction in protein synthesis and cell proliferation.

VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby suppressing angiogenesis.

G cluster_pathways Key Signaling Pathways cluster_pi3k PI3K/Akt/mTOR cluster_vegfr VEGFR-2 2-AT_Derivative 2-Aminothiazole Derivative PI3K PI3Kα 2-AT_Derivative->PI3K VEGFR2 VEGFR-2 2-AT_Derivative->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Inhibition of Kinase Signaling Pathways.

Experimental Protocols

The evaluation of the anticancer activity of 2-aminothiazole derivatives involves a series of standardized in vitro assays.

Hantzsch Thiazole Synthesis

The foundational 2-aminothiazole scaffold is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[8]

General Procedure:

  • An α-haloketone (e.g., 2-bromoacetophenone) and thiourea are dissolved in a suitable solvent, such as ethanol or methanol.

  • The reaction mixture is heated under reflux for a specified period.

  • Upon cooling, the product often precipitates as a hydrohalide salt.

  • The salt is then neutralized with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to yield the free 2-aminothiazole derivative.

  • The final product is isolated by filtration, washed, and can be further purified by recrystallization.

G Start α-Haloketone + Thiourea in Solvent Reflux Heat under Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with Weak Base Cool->Neutralize Isolate Filter, Wash, and Purify Neutralize->Isolate Product 2-Aminothiazole Derivative Isolate->Product

General Workflow for Hantzsch Thiazole Synthesis.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[3]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[3]

Methodology:

  • Cell Treatment: Cancer cells are treated with the 2-aminothiazole derivative for a specific duration.

  • Harvesting and Fixation: Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase (to prevent staining of RNA).

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Seed Cancer Cells in 96-well Plate Treat Treat with 2-AT Derivatives Start->Treat Assay Perform Assay Treat->Assay MTT MTT Assay Assay->MTT Flow Flow Cytometry (Cell Cycle) Assay->Flow Kinase Kinase Inhibition Assay Assay->Kinase Data Data Analysis MTT->Data Flow->Data Kinase->Data IC50 Determine IC50 Data->IC50 CellCycle Analyze Cell Cycle Distribution Data->CellCycle KinaseActivity Measure Kinase Inhibition Data->KinaseActivity Result Evaluate Anticancer Activity IC50->Result CellCycle->Result KinaseActivity->Result

General Experimental Workflow for Anticancer Evaluation.

Conclusion

2-Aminothiazole derivatives represent a highly promising and versatile class of compounds in the quest for novel anticancer therapies. Their demonstrated potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, underscores their significant therapeutic potential. The structure-activity relationship studies continue to guide the rational design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new 2-aminothiazole-based compounds, paving the way for the discovery of the next generation of effective cancer treatments.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 2-Amino-5-phenyl-1,3-thiazol-4-ol (CAS RN: 98879-58-4), a compound utilized in proteomics research.[1] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Hazard Identification and Classification

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information on structurally similar compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, indicates that this class of chemicals should be handled as hazardous. Key hazards associated with similar compounds include:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

Based on these potential hazards, this compound should be treated as a hazardous substance.

Table 1: Hazard and Safety Information Summary

PropertyInformation
Chemical Name This compound
CAS Number 98879-58-4
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
GHS Hazard Statements (presumed) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements (recommended) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: When handling the powder form or if dust generation is likely, a dust mask (e.g., N95) is advisable to prevent inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container or a new, sealed, and compatible container.

    • Place any contaminated disposable materials, such as weigh boats, filter paper, and contaminated gloves, into a dedicated plastic bag or container clearly labeled as "Solid Chemical Waste".

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a dedicated, sealed, and compatible waste container.

    • The waste container must be labeled with the full chemical name and the solvent used.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or glass pipettes used for handling this compound in a designated sharps container that is labeled for chemical contamination.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use your institution's official hazardous waste tags.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS number: "98879-58-4"

    • An indication of the hazards (e.g., "Irritant")

    • The approximate quantity of waste.

    • The date of accumulation.

Step 3: Storage of Waste

Store all hazardous waste in a designated and secure satellite accumulation area within the laboratory.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.

Step 4: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for pickup requests.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Avoid generating dust.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS and emergency response team.

    • Prevent entry to the affected area.

    • Provide details of the spilled chemical to the emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Contaminated This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipettes) waste_type->sharps_waste Sharps collect_solid Collect in a labeled, sealed container for 'Solid Chemical Waste' solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for 'Liquid Chemical Waste' liquid_waste->collect_liquid collect_sharps Collect in a labeled 'Chemical Sharps Container' sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste schedule_pickup Contact EHS for Hazardous Waste Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-5-phenyl-1,3-thiazol-4-ol. The following procedures are based on the known hazards of similar thiazole and thiadiazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[5][6]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[5][6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]
Foot Protection Closed-toe shoes-Protects feet from spills and falling objects.[6]

Operational and Disposal Plans

Safe Handling Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Decontamination : Designate a specific area for handling the compound. Ensure that decontamination materials (e.g., soap and water, appropriate solvent) are readily available.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Avoid eating, drinking, or smoking in areas where chemicals are handled.

  • Aerosol and Dust Prevention : Handle the solid compound carefully to minimize dust generation.

Storage Plan

  • Container : Store the compound in a tightly closed, properly labeled container.[5]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Segregation : Store separately from foodstuffs and other reactive chemicals.

Spill Management

  • Evacuate : In case of a significant spill, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect : Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal.

  • Clean : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

  • EHS Contact : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Protocol: Handling Solid this compound

This protocol outlines the general steps for safely weighing and preparing a solution of a solid chemical like this compound.

  • Preparation :

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as listed in the table above.

    • Prepare all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent).

  • Weighing :

    • Inside the chemical fume hood, carefully transfer the desired amount of the solid compound from the storage container to a weigh paper or boat using a clean spatula.

    • Minimize the generation of dust.

    • Record the exact weight.

  • Dissolution :

    • Place a stir bar in the beaker.

    • Carefully transfer the weighed solid into the beaker.

    • Add the desired solvent to the beaker. 2-amino-4-phenyl Thiazole, a similar compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8]

    • Place the beaker on a stir plate and stir until the solid is completely dissolved.

  • Post-Handling :

    • Clean all equipment that came into contact with the chemical.

    • Dispose of all waste materials, including weigh paper and gloves, in the designated hazardous waste container.

    • Wash hands thoroughly.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Equipment handling_dissolve->cleanup_decontaminate storage_seal Seal & Label Container handling_dissolve->storage_seal cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash storage_store Store in Designated Area storage_seal->storage_store

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.